molecular formula C7H9BrN2O B2861110 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde CAS No. 1595757-00-8

4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2861110
CAS No.: 1595757-00-8
M. Wt: 217.066
InChI Key: VFIHWCLGAXHIOA-UHFFFAOYSA-N
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Description

4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C7H9BrN2O and its molecular weight is 217.066. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-propylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-3-10-7(5-11)6(8)4-9-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIHWCLGAXHIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde , a versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.

Executive Summary

This compound is a dual-functionalized pyrazole scaffold characterized by an electrophilic formyl group at the C5 position and a nucleophilic-susceptible bromine atom at the C4 position. This orthogonal reactivity allows medicinal chemists to sequentially functionalize the ring—using the aldehyde for condensation reactions (e.g., reductive amination, Wittig olefination) and the bromide for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The N-propyl group modulates lipophilicity (LogP), influencing the solubility and membrane permeability of downstream derivatives, particularly in kinase inhibitor discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Structural Specifications
  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
  • Molecular Weight: 217.06 g/mol

  • Core Scaffold: 1H-Pyrazole[1][2][3]

  • Key Substituents:

    • N1: Propyl chain (solubilizing group).

    • C4: Bromine (handle for cross-coupling).

    • C5: Aldehyde (handle for heterocycle formation/chain extension).

Predicted Physical Properties

Note: Experimental data is often extrapolated from the methyl analog (CAS 473528-88-0).

PropertyValue / RangeNote
Physical State Pale yellow oil or low-melting solidPropyl chain disrupts crystal packing compared to methyl analog.
Boiling Point ~280–290 °C (at 760 mmHg)Predicted based on MW and polarity.
Density ~1.45 g/cm³High density due to bromine atom.
Solubility DCM, EtOAc, DMSO, DMFPoor solubility in water; good in organic solvents.[4]
LogP (Calc) ~2.1Moderate lipophilicity suitable for drug-like intermediates.

Synthetic Pathways

The synthesis of this compound requires careful regiocontrol to ensure the aldehyde is installed at C5 rather than C3, and that the bromine remains intact during metallation steps.

Primary Route: Directed Lithiation (The "LDA Protocol")

This is the most robust method for generating 1,4,5-trisubstituted pyrazoles. It relies on the acidity of the C5 proton in 1-substituted pyrazoles.

Mechanism:

  • Precursor Synthesis: 4-Bromo-1-propyl-1H-pyrazole is prepared via N-alkylation of 4-bromopyrazole or electrophilic bromination of 1-propylpyrazole (NBS, MeCN).

  • Deprotonation: Treatment with Lithium Diisopropylamide (LDA) at -78°C.

    • Critical Insight: LDA is a bulky, non-nucleophilic base. It selectively deprotonates the C5 position (thermodynamic control) rather than performing a halogen-metal exchange at C4 (which would occur with n-BuLi).

  • Formylation: Quenching the C5-lithio species with

    
    -Dimethylformamide (DMF).
    
Workflow Diagram (DOT)

Synthesis Start 1-Propyl-1H-pyrazole Step1 Step 1: Bromination (NBS, MeCN, 25°C) Start->Step1 Inter 4-Bromo-1-propyl-1H-pyrazole Step1->Inter Electrophilic Subst. Step2 Step 2: Deprotonation (LDA, THF, -78°C) Inter->Step2 Lithio [5-Lithio Intermediate] Step2->Lithio Regioselective Metallation Step3 Step 3: Formylation (DMF, then H3O+) Lithio->Step3 Product 4-Bromo-1-propyl- 1H-pyrazole-5-carbaldehyde Step3->Product

Caption: Synthesis of this compound via regioselective C5-lithiation.

Reactivity Profile & Applications

The molecule's value lies in its orthogonal reactivity . The C4-Br bond and C5-CHO group react under completely different conditions, allowing for modular library synthesis.

C4-Bromine: Cross-Coupling

The bromine atom is deactivated by the electron-withdrawing formyl group at C5, making oxidative addition by Palladium slower than in simple bromopyrazoles.

  • Protocol Adjustment: Use electron-rich ligands (e.g., SPhos, XPhos) or higher temperatures to facilitate Suzuki-Miyaura coupling with aryl boronic acids.

  • Application: Installation of aryl/heteroaryl groups to target the ATP-binding pocket of kinases.

C5-Aldehyde: Condensation

The aldehyde is highly reactive due to the electron-deficient nature of the pyrazole ring.

  • Reductive Amination: Reacts with primary amines (plus NaBH(OAc)

    
    ) to form secondary amines.
    
  • Heterocyclization: Condensation with hydrazines or amidines can build fused ring systems (e.g., pyrazolo[3,4-d]pyrimidines).

Orthogonality Map (DOT)

Reactivity Core 4-Bromo-1-propyl- 1H-pyrazole-5-carbaldehyde C4_Node C4-Position (Bromine) Core->C4_Node C5_Node C5-Position (Aldehyde) Core->C5_Node Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-cat) --> Biaryl Systems C4_Node->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd-cat) --> Aminopyrazoles C4_Node->Buchwald RedAm Reductive Amination (R-NH2, NaBH(OAc)3) --> Benzylic Amines C5_Node->RedAm Wittig Wittig Reaction (Ph3P=CH-R) --> Vinyl Pyrazoles C5_Node->Wittig

Caption: Divergent synthetic pathways utilizing the orthogonal functional groups of the scaffold.

Handling & Safety (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (Analog Data).[5][6] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles and Vilsmeier-Haack Reaction. Available at: [Link]

  • Balle, T., et al. (2006).[7] "Regioselectivity in Lithiation of 1-methylpyrazole." Organic & Biomolecular Chemistry. (Demonstrates C5-lithiation selectivity). Available at: [Link]

Sources

Solubility profile of 1-propyl-substituted pyrazole aldehydes in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solubility Profiling of 1-Propyl-Substituted Pyrazole Aldehydes: Thermodynamic Mechanisms and Solvent Selection

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 1-propyl-substituted pyrazole aldehydes, with a specific focus on 1-propyl-1H-pyrazole-4-carbaldehyde (CAS 473249-36-4) .[1][2] Unlike its methyl and phenyl analogues, the 1-propyl derivative exists as a liquid at room temperature, fundamentally altering its solvation thermodynamics from a crystal-lattice-limited dissolution process to a liquid-liquid miscibility phenomenon.[2] This document details the thermodynamic drivers of this phase behavior, provides a predictive solvent compatibility map, and outlines validated experimental protocols for solubility determination in drug discovery workflows.[2]

Introduction: The Physicochemical Scaffold

1-propyl-substituted pyrazole aldehydes are critical intermediates in the synthesis of bioactive heterocycles, including sildenafil analogues and Schiff base ligands.[2] Their solubility profile is governed by the competition between the polar pyrazole-aldehyde core and the lipophilic N-propyl substituent.[1][2]

Structural Impact on Phase State

A critical distinction must be made between the 1-propyl scaffold and its analogues:

  • 1-Methyl-1H-pyrazole-4-carbaldehyde: Solid (mp 29–34 °C).[1][2][3][4]

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde: Solid (mp ~145 °C).[1][2]

  • 1-Propyl-1H-pyrazole-4-carbaldehyde: Liquid at room temperature.[1][2]

The introduction of the flexible propyl chain disrupts the


-

stacking interactions prevalent in the phenyl and methyl derivatives, lowering the lattice energy sufficiently to depress the melting point below ambient temperature.[2] Consequently, "solubility" for this specific compound is often a question of miscibility rather than saturation.[1][2]

Theoretical Framework: Solvation Thermodynamics

The solvation of 1-propyl-substituted pyrazole aldehydes can be modeled using Hansen Solubility Parameters (HSP) , decomposing the total cohesive energy density into three components:

  • 
     (Dispersion forces): Contributed by the propyl chain and aromatic ring.[1][2]
    
  • 
     (Polar forces): Derived from the dipole of the pyrazole ring and the carbonyl group (
    
    
    
    ).[1][2][5]
  • 
     (Hydrogen bonding): The aldehyde oxygen acts as an H-bond acceptor, while the pyrazole nitrogens contribute to dipolar interactions.[2]
    
The "Like Dissolves Like" Mechanism

The propyl group increases the


 component compared to the methyl analogue, enhancing compatibility with non-polar solvents (e.g., toluene, ethers).[2][5] However, the strong dipole moment of the aldehyde group ensures the molecule remains highly miscible in polar aprotic solvents (DMSO, DMF).[2]

Figure 1: Solvation Mechanism Pathway

SolvationMechanism Molecule 1-Propyl-1H-pyrazole-4-carbaldehyde Propyl Propyl Chain (Lipophilic) Molecule->Propyl Structure Split Core Pyrazole-Aldehyde Core (Polar/H-Bond Acceptor) Molecule->Core Solvent_NP Non-Polar Solvents (Hexane/Heptane) Propyl->Solvent_NP Van der Waals Interaction Solvent_Polar Polar Aprotic (DMSO/DMF/DCM) Core->Solvent_Polar Dipole-Dipole Alignment Solvent_Prot Protic Solvents (Water/MeOH) Core->Solvent_Prot H-Bonding (Acceptor only) Immiscibility Immiscibility Solvent_NP->Immiscibility Dominant Effect: Phase Separation Miscibility Miscibility Solvent_Polar->Miscibility Dominant Effect: Complete Solvation

Caption: Dual-domain interaction model showing how the lipophilic tail and polar core dictate solvent compatibility.

Solubility Profile & Solvent Compatibility[8][9]

The following data summarizes the miscibility profile for 1-propyl-1H-pyrazole-4-carbaldehyde (Liquid) and solubility trends for its solid derivatives (e.g., 5-chloro-substituted analogues).

Table 1: Solvent Compatibility Map

Solvent ClassSpecific Solvent1-Propyl Aldehyde (Liquid)Solid Derivatives (e.g., 5-Cl)Thermodynamic Rationale
Polar Aprotic DMSO, DMFMiscible High Solubility (>100 mg/mL)Strong dipole-dipole interaction matches the pyrazole core.[1][2]
Chlorinated DCM, ChloroformMiscible High SolubilityExcellent match for both dispersion (

) and polar (

) components.[1][2][5]
Alcohols Methanol, EthanolMiscible Moderate-High SolubilityH-bonding with carbonyl oxygen; propyl chain tolerated.[1][2]
Esters/Ethers Ethyl Acetate, THFMiscible Moderate SolubilityGood balance of polarity; ideal for reaction solvents.[1][2]
Aromatics TolueneMiscible Low-Moderate Solubility

-

interactions present, but polarity mismatch reduces solubility for solids.[1][2]
Alkanes Hexane, HeptaneImmiscible / Biphasic Insoluble (<1 mg/mL)Polarity of the aldehyde core dominates; cohesive energy of solvent is too low.[1][2][5]
Aqueous WaterImmiscible / Low InsolubleLack of H-bond donors in the solute; hydrophobic effect of propyl chain.[1][2]

Process Insight: The immiscibility of 1-propyl-1H-pyrazole-4-carbaldehyde in hexane and water makes Hexane/Water or Ether/Water systems ideal for extraction and purification workups, allowing the product to partition into the organic phase while inorganic salts remain aqueous.[1][2]

Experimental Protocols

For researchers synthesizing novel derivatives, accurate solubility determination is required.[1][2] Two protocols are provided: one for liquid miscibility (Protocol A) and one for solid saturation (Protocol B).[2]

Protocol A: Miscibility Limit Testing (For Liquids)

Used for: 1-propyl-1H-pyrazole-4-carbaldehyde[1][2]

  • Aliquot Preparation: Dispense 100 µL of the analyte into a clear glass vial.

  • Titration: Add the target solvent in 10 µL increments at 25 °C.

  • Observation: Vortex for 10 seconds after each addition.

    • Clear Solution: Miscible.

    • Turbidity/Phase Separation: Immiscible.[1][2]

  • Endpoint: If phase separation persists after 2 mL of solvent addition, the compound is classified as immiscible.[1][2]

Protocol B: Equilibrium Solubility via HPLC (For Solids)

Used for: 5-chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde[1][2]

  • Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.

  • Equilibration: Shake at 300 rpm for 24 hours at a controlled temperature (

    
     °C).
    
  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Dilute filtrate with Acetonitrile and analyze via HPLC-UV (

    
     nm).
    
  • Calculation:

    
    [1][2][5]
    

Application in Synthesis & Crystallization

Selecting the right solvent system is critical for optimizing reaction yield and purity.[1][2]

Figure 2: Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection ReactionType Is this for Reaction or Purification? Start->ReactionType Reaction Reaction Medium ReactionType->Reaction Reaction Purification Purification/Crystallization ReactionType->Purification Purification TempReq High Temp Required (>80°C)? Reaction->TempReq PhaseState Is Product Liquid or Solid? Purification->PhaseState Toluene Use Toluene/DMF (High Boiling, Good Sol) TempReq->Toluene Yes DCM Use DCM/THF (Low Boiling, High Sol) TempReq->DCM No Liquid Liquid Product (1-Propyl-CHO) PhaseState->Liquid Solid Solid Derivative (e.g. 5-Cl) PhaseState->Solid Extraction Biphasic Extraction: Ethyl Acetate / Water Liquid->Extraction Recryst Recrystallization: EtOH/Water or Toluene/Hexane Solid->Recryst

Caption: Decision matrix for solvent selection based on process requirements and physical state.

References

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 1-Propyl-1H-pyrazole-4-carbaldehyde (CAS 473249-36-4).[1][2] Retrieved from [2]

  • PubChem. (2024).[1][2] Compound Summary: 1H-pyrazole-4-carbaldehyde.[1][2][3][4][6][7][8][9] National Library of Medicine.[1][2] Retrieved from [2]

  • Hu, L., et al. (2012).[1][2] Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives. ResearchGate.[1][2][9] Retrieved from

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press.[1][2] (Standard theoretical reference for solubility parameters).

  • Chem-Impex. (2024).[1][2] 1-Methyl-1H-pyrazole-4-carbaldehyde Properties. Retrieved from [2]

Sources

Technical Guide: Reactivity Profile of the Aldehyde Group in 4-Bromo-1H-Pyrazole-3-Carbaldehyde

[1]

Executive Summary

The 4-bromo-1H-pyrazole-3-carbaldehyde scaffold represents a "bifunctional linchpin" in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity between the electrophilic formyl group (C3/C5) and the halogenated position (C4), mediated by the amphoteric nature of the pyrazole core.

This guide provides a deep-dive analysis of the aldehyde group's reactivity within this specific matrix.[1] Unlike generic benzaldehydes, the reactivity of the 3-formyl group here is modulated by the electron-withdrawing bromine at C4 and the tautomeric equilibrium of the N-H proton. This document details chemoselective transformations, protection strategies, and validated protocols for leveraging this scaffold in drug discovery.

Electronic & Structural Context[2]

Tautomerism and Regiochemistry

The 4-bromo-pyrazole-aldehyde exists in a tautomeric equilibrium between the 3-formyl and 5-formyl species.[1] In solution (DMSO/CDCl3), the exchange is rapid.

  • Implication: Reactions requiring specific regiochemistry (e.g., N-alkylation) will produce mixtures of 1,3- and 1,5-isomers unless the N-H is substituted or specific steric/electronic directing groups are employed.

  • Acidity: The C4-Bromine atom exerts a strong inductive effect (-I), significantly increasing the acidity of the N-H proton (

    
     approx. 10-11) compared to unsubstituted pyrazoles. This facilitates N-alkylation under mild basic conditions.[1]
    
Activation of the Carbonyl

The aldehyde carbon is exceptionally electrophilic due to the synergistic electron-withdrawing nature of the adjacent imine-like nitrogen (

1
  • Reactivity Enhancement: Nucleophilic attack at the carbonyl is faster than in phenyl analogs.

  • Stability Warning: The aldehyde is prone to air oxidation to the carboxylic acid (4-bromo-1H-pyrazole-3-carboxylic acid) upon prolonged storage.[1]

Reactivity Profile: The Aldehyde Vector

The aldehyde group serves as the primary vector for expanding the carbon skeleton or installing heteroatomic pharmacophores.

Condensation Reactions (C=N Formation)

The formation of Schiff bases (imines, hydrazones) is the most documented transformation for this scaffold, widely used to generate antifungal and antibacterial agents.

  • Mechanism: Acid-catalyzed nucleophilic addition-elimination.[1]

  • Critical Factor: The pyrazole N-H can interfere by hydrogen bonding with the carbonyl oxygen, potentially retarding the initial nucleophilic attack. Protic solvents (Ethanol/Methanol) with catalytic acetic acid are required to disrupt this internal network.

  • Applications: Reaction with o-aminophenols or hydrazines yields tridentate ligands often used in coordination chemistry.[1]

C-C Bond Formation (Knoevenagel & Aldol)

The enhanced electrophilicity of the CHO group makes it an excellent substrate for Knoevenagel condensations with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

  • Green Chemistry: Recent protocols utilize aqueous media with ammonium carbonate or agro-waste extracts, avoiding toxic organic bases like piperidine.

  • Selectivity: These conditions are highly chemoselective for the aldehyde; the C4-Br bond remains intact, leaving a handle for subsequent cross-coupling.

Redox Transformations
  • Reduction: Sodium borohydride (

    
    ) selectively reduces the CHO to the alcohol (
    
    
    ) without touching the C4-Br bond.
  • Oxidation: Oxidation to the carboxylic acid is achievable using PCC or permanganate, though over-oxidation is rarely an issue due to the stability of the pyrazole ring.

Orthogonal Reactivity & Chemoselectivity[1]

The power of this scaffold lies in the ability to react the C4-Br independently of the C3-CHO.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling at the C4 position is possible in the presence of the free aldehyde, but "gotchas" exist.

  • Dehalogenation Risk: In the presence of the free N-H, significant hydrodehalogenation (loss of Br replaced by H) is observed as a side reaction.

  • Solution: N-protection (e.g., BOC, THP, or Benzyl) significantly suppresses dehalogenation and improves yields.

  • Catalyst Choice:

    
     is standard, but microwave irradiation (
    
    
    , 5-10 min) drastically improves turnover compared to thermal reflux.
Visualization of Reactivity Pathways

ReactivityProfilecluster_legendReaction TypeStart4-Bromo-1H-pyrazole-3-carbaldehydeSchiffSchiff Base / Hydrazone(Antimicrobial Scaffold)Start->SchiffR-NH2, H+, EtOH(Condensation)Alcohol4-Bromo-3-(hydroxymethyl)pyrazoleStart->AlcoholNaBH4, MeOH(Selective Reduction)Biaryl4-Aryl-pyrazole-3-CHO(Suzuki Product)Start->BiarylAr-B(OH)2, Pd(0)(Requires N-Protection)KnoevenagelBenzylidene Derivative(Michael Acceptor)Start->KnoevenagelMalononitrile, (NH4)2CO3(C-C Bond Formation)key1Aldehyde Transformationkey2Bromine Transformation

Figure 1: Divergent reactivity profile of the 4-bromo-pyrazole-3-carbaldehyde scaffold. Note the orthogonality between aldehyde condensation and bromine cross-coupling.

Experimental Protocols

Protocol A: Green Knoevenagel Condensation

A self-validating protocol for C-C bond formation using aqueous media.[1]

Reagents:

  • 4-bromo-1H-pyrazole-3-carbaldehyde (1.0 equiv)[1][2]

  • Malononitrile (1.0 equiv)[3]

  • Ammonium Carbonate (20 mol%)[3]

  • Solvent: Water:Ethanol (1:1)[3]

Workflow:

  • Dissolution: Dissolve aldehyde and malononitrile in the H2O:EtOH mixture. Sonicate for 3-5 minutes to ensure homogeneity.

  • Catalysis: Add ammonium carbonate (solid).

  • Reaction: Stir at room temperature (or mild reflux if sluggish). Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (

    
    ) should disappear, replaced by a lower 
    
    
    spot.
  • Workup: Upon completion (typically 15-45 mins), the product precipitates. Filter the solid, wash with cold water (removes catalyst), and dry.

  • Validation: 1H NMR should show the disappearance of the aldehyde proton (

    
     ppm) and appearance of the vinyl proton (
    
    
    ppm).
Protocol B: Microwave-Assisted Suzuki Coupling

Optimized for C4-arylation while preserving the aldehyde.[1]

Reagents:

  • N-BOC-4-bromo-pyrazole-3-carbaldehyde (1.0 equiv) [Note: Protection recommended][1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)[1]
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: DME:Water (10:1)[4]

Workflow:

  • Inerting: Charge a microwave vial with reactants and catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Irradiation: Heat to

    
     in a microwave reactor for 10 minutes.
    
  • Extraction: Dilute with Ethyl Acetate, wash with brine.

  • Purification: Silica gel chromatography.

  • Note: The BOC group may partially cleave under these basic conditions. If total deprotection is desired, treat the crude with TFA/DCM post-coupling.

Comparative Data: Reaction Conditions

TransformationReagent SystemConditionsYield RangeChemoselectivity Notes
Schiff Base Anilines / EtOH / AcOHReflux, 4-8h75-90%High.[1] Requires acid catalyst to overcome H-bonding.[1]
Knoevenagel Malononitrile /

Aqueous, RT85-95%Excellent. "Green" method, no organic base needed.
Suzuki Coupling Ar-B(OH)2 / Pd(PPh3)4MW,

60-85%Moderate.[1] Free NH leads to dehalogenation; N-protection advised.[1]
Reduction

/ MeOH

to RT
90-98%Perfect. Br is stable to borohydride.

References

  • Synthesis via Vilsmeier-Haack: Abdel-Wahab, B. F., et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity."[5][6] Arkivoc, vol. 2011, no.[7] 1, pp. 196-245.[5] Link

  • Suzuki Coupling & Dehalogenation: Cheng, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[4] Chinese Chemical Letters, vol. 25, no. 7, 2014. Link

  • Green Knoevenagel Protocol: Sonar, J. P., et al. "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media." European Chemical Bulletin, vol. 6, no.[3][5] 2, 2017, pp. 69-72.[3] Link

  • Schiff Base Biological Activity: Zoubi, W. "Biological Activities of Schiff Bases and Their Complexes: A Review." International Journal of Organic Chemistry, vol. 3, 2013, pp. 73-95.[8] Link

  • General Properties: PubChem Compound Summary for CID 2782154, 4-Bromo-1H-pyrazole-5-carbaldehyde.[1] Link

An In-depth Technical Guide on the Safety and Handling of Halogenated Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Halogenated Pyrazole Aldehydes

Halogenated pyrazole aldehydes represent a pivotal class of heterocyclic compounds, serving as versatile synthons in the development of novel pharmaceuticals and agrochemicals.[1][2] Their unique structural motif, combining the reactivity of an aldehyde with the diverse bioactivity of a halogen-substituted pyrazole core, makes them highly valuable building blocks. The aldehyde group facilitates a wide range of chemical transformations, including condensations and cyclizations, to construct more complex molecular architectures.[3][4][5] The presence of halogens can significantly modulate the physicochemical properties and biological activities of the resulting molecules, often enhancing their efficacy.[2][6]

However, the very features that make these compounds synthetically attractive also introduce significant safety and handling challenges. The electrophilic nature of the aldehyde group, coupled with the potential toxicity associated with halogenated and pyrazole-based structures, necessitates a comprehensive understanding of their hazards and the implementation of rigorous safety protocols.[7][8][9] This guide provides an in-depth analysis of the safety data, handling procedures, and underlying chemical principles for researchers, scientists, and drug development professionals working with halogenated pyrazole aldehydes.

Pillar 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. For halogenated pyrazole aldehydes, the risks can be categorized into three main areas: chemical reactivity, toxicity, and physical hazards.

Chemical Reactivity and Stability

Halogenated pyrazole aldehydes are inherently reactive molecules. The aldehyde functional group is a potent electrophile, susceptible to attack by a wide range of nucleophiles.[7] This reactivity is crucial for their synthetic utility but also presents a significant hazard if not properly managed.

  • Vilsmeier-Haack Reaction: The synthesis of 4-formylpyrazoles often employs the Vilsmeier-Haack reaction, which involves phosphorus oxychloride (POCl3) and dimethylformamide (DMF).[3][4] This reagent system is corrosive and reacts violently with water.

  • Oxidation and Reduction: Aldehydes can be readily oxidized to carboxylic acids or reduced to alcohols. Contact with strong oxidizing or reducing agents should be carefully controlled to prevent runaway reactions.

  • Halogenation Reactions: The pyrazole ring is susceptible to electrophilic halogenation.[2][6][10] These reactions often use reagents like N-halosuccinimides (NXS), which should be handled with care.[2][10]

Toxicological Profile

The toxicity of halogenated pyrazole aldehydes is a composite of the hazards associated with aldehydes, pyrazoles, and halogenated organic compounds.

  • Aldehyde Toxicity: Low molecular weight aldehydes are generally more toxic than their higher molecular weight counterparts.[11] They are known to be irritants to the skin, eyes, and respiratory tract.[7][11] Aldehydes can act as sensitizers, leading to allergic skin reactions.[12][13] Some aldehydes are cytotoxic and have been implicated as carcinogens due to their ability to form DNA-protein cross-links.[7]

  • Pyrazole-Related Toxicity: While many pyrazole derivatives exhibit beneficial pharmacological activities, some have been shown to possess acute toxicity.[14][15] For instance, certain 1-methyl-1H-pyrazole-5-carboxamides have demonstrated acute oral toxicity in mice, potentially linked to the inhibition of mitochondrial respiration.[14] Conversely, other pyrazole derivatives have been found to be practically nontoxic in acute toxicity tests.[15] This variability underscores the importance of evaluating each specific compound.

  • Halogen-Specific Effects: The nature of the halogen substituent can influence the toxicological profile. Highly fluorinated compounds, for example, can have unique metabolic pathways and toxicities.

The following table summarizes the GHS hazard classifications commonly associated with the constituent functional groups of halogenated pyrazole aldehydes.

Hazard ClassGHS ClassificationAssociated Hazards
Acute Toxicity (Oral) Category 4Harmful if swallowed.[16][17][18]
Acute Toxicity (Dermal) Category 3Toxic in contact with skin.[16][17][18]
Skin Corrosion/Irritation Category 2Causes skin irritation.[12][16][17][18]
Serious Eye Damage/Irritation Category 1 / 2ACauses serious eye damage or irritation.[12][16][17][18]
Skin Sensitization Category 1May cause an allergic skin reaction.[12][13]
Specific Target Organ Toxicity Category 1Causes damage to organs through prolonged or repeated exposure.[16][17]
Aquatic Hazard (Chronic) Category 3Harmful to aquatic life with long lasting effects.[13][16][17]
Physical Hazards
  • Flammability: While many aromatic aldehydes are combustible liquids, lower molecular weight aldehydes can be flammable.[11][12][19] It is crucial to consult the Safety Data Sheet (SDS) for the specific compound to determine its flammability characteristics.

  • Dust Explosion: If the compound is a solid, fine powders can form explosive mixtures with air.

Pillar 2: Safe Handling and Storage Protocols

A self-validating system of protocols is essential for mitigating the risks associated with halogenated pyrazole aldehydes. This involves a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to minimize exposure through effective engineering controls.

  • Fume Hoods: All work with halogenated pyrazole aldehydes, especially volatile compounds or those involved in reactions that may produce fumes, must be conducted in a certified chemical fume hood.[7]

  • Ventilation: Adequate general laboratory ventilation is necessary to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

  • Eye and Face Protection: Splash-proof goggles and a full-face shield must be worn when handling these compounds.[7]

  • Gloves: Chemically resistant gloves are essential. Butyl rubber and nitrile gloves are generally recommended for handling aldehydes.[7] Latex or polyvinyl chloride gloves are not suitable.[7] Always inspect gloves for any signs of degradation before use.

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a significant risk of splashing, an impervious apron and sleeves should be worn.[7]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7]

Storage and Waste Disposal
  • Storage: Store halogenated pyrazole aldehydes in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.[16][20] Keep containers tightly closed.[12][16]

  • Waste Disposal: All waste containing these compounds must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[21][22]

Pillar 3: Experimental Protocols and Emergency Procedures

This section provides a generalized protocol for a common reaction involving a halogenated pyrazole aldehyde and outlines critical emergency procedures.

Illustrative Experimental Protocol: Knoevenagel Condensation

This protocol describes a typical Knoevenagel condensation, a common reaction for aldehyde functionalization.

Objective: To synthesize a pyrazole-containing chalcone derivative.

Materials:

  • Halogenated pyrazole aldehyde

  • Active methylene compound (e.g., malononitrile)

  • Basic catalyst (e.g., piperidine)

  • Solvent (e.g., ethanol)

Procedure:

  • Preparation: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a condenser.

  • Reagent Addition: Charge the flask with the halogenated pyrazole aldehyde and the active methylene compound in the appropriate stoichiometric ratio.

  • Solvent Addition: Add the solvent (ethanol) to dissolve the reactants.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][21] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][21] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[21]

  • Spill: Evacuate the area and remove all ignition sources.[23] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.

Visualization of Key Concepts

Logical Relationship: Hazard Mitigation Strategy

A Hazard Identification (Reactivity, Toxicity, Physical) B Risk Assessment A->B informs C Engineering Controls (Fume Hood, Ventilation) B->C D Administrative Controls (SOPs, Training) B->D E Personal Protective Equipment (Gloves, Goggles, Lab Coat) B->E F Safe Laboratory Practice C->F D->F E->F

Caption: A multi-layered approach to hazard mitigation.

Experimental Workflow: Knoevenagel Condensation

Start Start Prep Preparation (Fume Hood, Glassware) Start->Prep Add Add Reactants & Solvent Prep->Add Catalyst Add Catalyst Add->Catalyst React Heat & Monitor Reaction Catalyst->React Workup Cool, Isolate & Purify React->Workup Characterize Characterize Product Workup->Characterize End End Characterize->End

Caption: A generalized workflow for a Knoevenagel condensation.

Conclusion

Halogenated pyrazole aldehydes are undeniably valuable compounds in the landscape of chemical research and drug development. Their synthesis and application, however, demand a high level of scientific integrity and a rigorous adherence to safety protocols. By understanding the inherent hazards, implementing robust handling procedures, and being prepared for emergencies, researchers can harness the synthetic potential of these molecules while ensuring a safe and secure laboratory environment. The principles outlined in this guide are intended to foster a culture of safety and to empower scientists to work confidently and responsibly with this important class of chemical compounds.

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Structural Analysis of N-Propyl Pyrazole Intermediates: A Framework for Ensuring Quality and Accelerating Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Core and the N-Propyl Moiety in Modern Drug Design

The pyrazole ring system is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to its synthetic accessibility and diverse pharmacological activities.[1][2][3] This five-membered heterocycle, featuring two adjacent nitrogen atoms, is a key structural component in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and various protein kinase inhibitors used in oncology.[1][4][5] The metabolic stability of the pyrazole nucleus is a significant factor in its increasing prevalence in newly developed therapeutics.[6]

The strategic substitution on the pyrazole ring is critical for modulating a compound's physicochemical and biological properties.[1] The N-propyl group, specifically, is a common alkyl substituent used to enhance lipophilicity, which can improve membrane permeability and influence the pharmacokinetic profile of a drug candidate. As intermediates, N-propyl pyrazoles are critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). However, their structural integrity and purity are paramount; industry experience shows that the majority of impurity issues in final APIs can be traced back to the control strategies, or lack thereof, during the intermediate stages.[7]

This guide provides a comprehensive framework for the structural analysis of N-propyl pyrazole intermediates. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple recitation of techniques to explain the causal logic behind experimental choices. We will explore a multi-modal analytical workflow, from initial synthesis confirmation to definitive 3D structural elucidation and impurity profiling, ensuring the generation of robust, reliable data essential for advancing drug discovery programs.

Part 1: Foundational Analysis - Confirming Identity and Structure

The first step following the synthesis of an N-propyl pyrazole intermediate is to confirm that the target molecule has been formed. This foundational analysis relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide orthogonal and complementary information regarding the molecule's structure and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For an N-propyl pyrazole intermediate, ¹H and ¹³C NMR are indispensable for initial structural verification.

The Causality Behind NMR: NMR works by probing the magnetic properties of atomic nuclei (like ¹H and ¹³C) within a strong external magnetic field. The exact frequency at which a nucleus resonates (its chemical shift) is highly sensitive to its local electronic environment. This allows us to differentiate protons and carbons based on their position in the molecule, while the splitting of signals (spin-spin coupling) reveals which atoms are bonded to or are in close proximity to one another.

Key Spectroscopic Signatures for an N-Propyl Pyrazole:

  • ¹H NMR:

    • N-Propyl Group: Expect a characteristic triplet-sextet-triplet pattern. The CH₂ group attached to the pyrazole nitrogen will be the most downfield of the three signals due to the electron-withdrawing effect of the ring.

    • Pyrazole Ring Protons: The chemical shifts of protons directly attached to the pyrazole ring provide crucial information about the substitution pattern.

    • N-H Proton (if applicable): In N-unsubstituted pyrazoles, a broad signal often appears between 10-14 ppm due to proton exchange and quadrupolar coupling with the ¹⁴N atom.[8] This signal will be absent in correctly formed N-propyl pyrazoles.

  • ¹³C NMR:

    • Provides a count of unique carbon atoms, which should match the expected structure.

    • The chemical shifts of the pyrazole ring carbons are indicative of the electronic environment and substitution.

Table 1: Typical NMR Spectroscopic Data for a Substituted N-Propyl Pyrazole Moiety

Technique Group Typical Chemical Shift (δ) Range (ppm) Multiplicity
¹H NMR N-CH₂ -CH₂-CH₃ 3.8 - 4.2 Triplet (t)
N-CH₂-CH₂ -CH₃ 1.7 - 2.0 Sextet or Multiplet (m)
N-CH₂-CH₂-CH₃ 0.8 - 1.0 Triplet (t)
Pyrazole CH 6.0 - 8.0 Singlet (s) or Doublet (d)
¹³C NMR C 3/ C 5 (substituted) 140 - 160 -
C 4 100 - 115 -
N-C H₂- 45 - 55 -
-C H₂- 22 - 28 -
-C H₃ 10 - 15 -

Note: Ranges are approximate and can be influenced by solvent and other substituents on the pyrazole ring.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the intermediate, serving as a critical checkpoint. Electrospray Ionization (ESI) is a soft ionization technique ideal for these intermediates, typically yielding the protonated molecular ion [M+H]⁺.

The Causality Behind MS: MS measures the mass-to-charge ratio (m/z) of ionized molecules. By ionizing the sample and passing it through a mass analyzer, we can determine its molecular weight with high precision. This allows for rapid confirmation of the elemental formula when using high-resolution mass spectrometry (HRMS). Fragmentation patterns, often studied using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), can provide additional structural clues by showing how the molecule breaks apart.[9][10]

Part 2: Advanced Structural Elucidation - Resolving Ambiguity

While ¹H/¹³C NMR and MS confirm the molecular formula and suggest a structure, they may not be sufficient to resolve ambiguities related to isomerism (e.g., regiochemistry of other substituents). In these cases, a suite of advanced 2D NMR experiments and the definitive technique of X-ray crystallography are required.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments provide correlation data that unambiguously establish atomic connectivity through bonds.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other (typically over 2-3 bonds).[8] This is essential for confirming the integrity of the N-propyl spin system and linking adjacent protons on aromatic substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon atom it is attached to (¹J-CH coupling).[8] This is invaluable for assigning carbon signals definitively.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²J-CH and ³J-CH).[11][12] This is the key experiment for piecing together the molecular puzzle. It connects fragments by showing, for instance, a correlation from the N-CH₂ protons to the C3 and C5 carbons of the pyrazole ring, confirming the point of attachment.

The following diagram illustrates a logical workflow for leveraging NMR and MS to characterize an N-propyl pyrazole intermediate.

G cluster_0 Phase 1: Initial Confirmation cluster_1 Phase 2: Ambiguity Resolution cluster_2 Phase 3: Quality Assessment Synthesis Synthesis of N-Propyl Pyrazole Intermediate NMR_1D Acquire ¹H & ¹³C NMR Synthesis->NMR_1D MS_Basic Acquire ESI-MS Synthesis->MS_Basic Check1 Formula & Fragment Match Expected? NMR_1D->Check1 MS_Basic->Check1 Check1->Synthesis No, re-synthesize NMR_2D Acquire 2D NMR (COSY, HSQC, HMBC) Check1->NMR_2D Yes, but ambiguous Final Final Structural Report & Purity Statement Check1->Final Yes, unambiguous Check2 Unambiguous Structure? NMR_2D->Check2 XRay Single Crystal X-ray Crystallography HPLC HPLC-UV for Purity XRay->HPLC Check2->XRay No, requires 3D Check2->HPLC Yes LCMS LC-MS for Impurity ID HPLC->LCMS LCMS->Final

Caption: Integrated workflow for N-propyl pyrazole intermediate analysis.
Single-Crystal X-ray Crystallography: The Gold Standard

When an intermediate can be crystallized, single-crystal X-ray crystallography provides the absolute, unambiguous 3D structure in the solid state.[13][14]

The Causality Behind Crystallography: This technique works by passing X-rays through an ordered crystal lattice. The diffraction pattern of the X-rays is recorded and mathematically analyzed to generate a 3D electron density map of the molecule, from which atomic positions can be determined with extremely high precision. This method resolves all questions of connectivity, regiochemistry, and stereochemistry.

Part 3: Purity Assessment and Impurity Profiling

Ensuring the purity of an intermediate is as critical as confirming its structure. Low-level impurities can carry through to the final API, potentially affecting its safety and efficacy.[15]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse method for determining the purity of an intermediate. A reverse-phase C18 column is typically used. The intermediate is dissolved in a suitable solvent, injected onto the column, and a gradient of organic solvent and water is used to elute the components. Purity is assessed by the relative area of the main peak compared to any impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the primary tool for identifying unknown impurities.[16] By coupling the separation power of HPLC with the detection power of MS, each impurity peak can be analyzed to determine its molecular weight. This information is crucial for understanding potential side reactions in the synthesis and for developing strategies to control or eliminate these impurities in subsequent batches.

The following diagram provides a decision-making framework for interpreting complex NMR data, a common challenge with heterocyclic systems.

G start Start: Acquire ¹H NMR Spectrum q1 Is the number of signals as expected? start->q1 a1 Possible Issues: - Impurities Present - Tautomers/Rotamers* - Degradation q1:s->a1 q2 Are multiplicities and integrations correct? q1:s->q2 next1 Acquire ¹³C & DEPT Spectra a1->next1 a2 Check for: - Signal Overlap - Second-Order Effects - Unexpected Coupling q2:s->a2 q2:s->next1 a2->next1 q3 Does carbon count match structure? next1->q3 a3 Consider: - Coincident Signals - Quaternary Carbon Issues - Impurities q3:s->a3 next2 Acquire 2D NMR (COSY, HSQC, HMBC) q3:s->next2 a3->next2 q4 Can all correlations be assigned? next2->q4 a4 Ambiguity in long-range correlations or isomerism. Consider X-ray Crystallography. q4:s->a4 end_node Structure Elucidated q4:s->end_node

Caption: Decision tree for NMR spectral interpretation. *Tautomerism is not an issue for N-substituted pyrazoles but is a key consideration for N-H pyrazoles.

Part 4: Detailed Experimental Protocols

The following protocols represent self-validating systems for the characterization of N-propyl pyrazole intermediates.

Protocol 1: NMR Sample Preparation and ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the intermediate into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard (e.g., TMS).

  • Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard ¹H spectrum using a calibrated 90° pulse. Ensure the spectral width covers the expected range of chemical shifts (e.g., -1 to 15 ppm).

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), Fourier transform, phase correct, and calibrate the spectrum to the TMS signal at 0.00 ppm.

Protocol 2: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Sample: Use the same, slightly more concentrated (~15-20 mg) sample prepared for ¹H/¹³C NMR.[8]

  • Pulse Program: Select a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on a Bruker spectrometer).

  • Parameter Setup:

    • Set the ¹H (F2 dimension) and ¹³C (F1 dimension) spectral widths to encompass all signals.

    • Set the long-range coupling constant (J-CH) delay to optimize for 2- and 3-bond correlations. A typical value is optimized for 8 Hz.

  • Acquisition: Acquire the data. HMBC experiments typically require a greater number of scans than HSQC to achieve an adequate signal-to-noise ratio.

  • Processing: Process both dimensions using appropriate window functions and perform phase correction. Analyze the resulting 2D spectrum for cross-peaks that indicate long-range H-C correlations.

Protocol 3: HPLC-UV Purity Analysis
  • Instrumentation: Use a calibrated HPLC system with a UV detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a stock solution of the intermediate in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL. Dilute as necessary to be within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, or the λmax of the intermediate.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

  • Analysis: Inject the sample. Integrate all peaks in the resulting chromatogram. Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

Conclusion

The rigorous structural and purity analysis of N-propyl pyrazole intermediates is not merely a quality control checkpoint; it is a foundational element of successful drug discovery and development. A systematic, multi-technique approach as outlined in this guide—combining 1D and 2D NMR, mass spectrometry, chromatography, and, when necessary, X-ray crystallography—ensures a comprehensive understanding of the intermediate's identity, structure, and purity profile. By investing in this detailed characterization early, researchers can mitigate the significant risks and costs associated with impurities and structural ambiguities carrying forward into later-stage development, ultimately accelerating the path to novel, safe, and effective medicines.

References

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Methodological & Application

Synthesis of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde from 1-propylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, regioselective synthesis of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde , a critical intermediate in the development of kinase inhibitors and agrochemicals.

The synthesis addresses a common regioselectivity challenge in pyrazole chemistry: distinguishing between the kinetic deprotonation of the


-alkyl group and the thermodynamic lithiation of the C5-position. By controlling temperature-dependent isomerization, this protocol ensures high fidelity for the C5-formyl product, avoiding the common C4-formyl impurity or 

-alkyl functionalization.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on a "Functionalize-Then-Halogenate" approach. Direct lithiation of 4-bromopyrazoles typically results in halogen-lithium exchange at C4 rather than C5-deprotonation. Therefore, the C5-formyl group is installed first via thermodynamic lithiation, followed by electrophilic bromination at C4.

Synthetic Pathway (Graphviz)

G SM 1-Propylpyrazole Kinetic Kinetic Intermediate (N-CH(Li)-Et-pyrazole) SM->Kinetic n-BuLi, THF, -78°C (Kinetic Control) Thermo Thermodynamic Intermediate (5-Lithio-1-propylpyrazole) Kinetic->Thermo Warm to 0°C (Isomerization) Int1 Intermediate 1 1-Propyl-1H-pyrazole-5-carbaldehyde Thermo->Int1 1. DMF 2. H3O+ Quench Target Target Molecule This compound Int1->Target NBS, DMF (Electrophilic Subst.)

Figure 1: Reaction pathway highlighting the critical isomerization step from the kinetic


-lithiated species to the thermodynamic C5-lithiated species.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Propyl-1H-pyrazole-5-carbaldehyde

Objective: Regioselective formylation at C5. Critical Control Point: The lithiation must be allowed to equilibrate at 0°C. Quenching at -78°C immediately after addition often yields the


-alkyl functionalized byproduct or recovers starting material.
Materials & Reagents
ReagentEquiv.MWAmount (Example)
1-Propylpyrazole 1.0110.1611.0 g (100 mmol)
n-Butyllithium (2.5 M in hexanes) 1.1-44.0 mL
DMF (Anhydrous) 1.573.0911.6 mL
THF (Anhydrous) Solvent-150 mL
Procedure
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with N₂.

  • Solvation: Add 1-propylpyrazole (11.0 g) and anhydrous THF (150 mL) . Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation (The "Warm-Up" Protocol):

    • Add n-BuLi (44.0 mL) dropwise over 20 minutes, maintaining internal temperature < -70°C.

    • Observation: A slight color change (yellow/orange) may occur.

    • CRITICAL STEP: After addition, remove the cooling bath and allow the reaction to warm to 0°C (ice bath). Stir at 0°C for 60 minutes .

    • Mechanism:[1][2][3][4][5][6][7] At -78°C, n-BuLi kinetically deprotonates the

      
      -proton of the propyl chain. Warming to 0°C allows the lithium to migrate to the thermodynamically more stable C5 position (stabilized by the adjacent nitrogen lone pair).
      
  • Formylation:

    • Cool the mixture back down to -78°C .

    • Add anhydrous DMF (11.6 mL) dropwise.

    • Stir at -78°C for 30 minutes, then remove the bath and allow to warm to Room Temperature (RT) over 1 hour.

  • Work-up:

    • Quench with saturated NH₄Cl (50 mL) .

    • Extract with Ethyl Acetate (3 x 100 mL) .

    • Wash combined organics with Water (2 x 50 mL) and Brine (50 mL) .

    • Dry over Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient 0-30%).

    • Yield Target: 75-85%

    • Appearance: Pale yellow oil.

Step 2: Synthesis of this compound

Objective: Regioselective bromination at C4. Rationale: The C5-formyl group is electron-withdrawing, deactivating the ring. However, C4 remains the most nucleophilic position available for Electrophilic Aromatic Substitution (EAS). NBS is preferred over elemental bromine for precise stoichiometry and milder conditions.

Materials & Reagents
ReagentEquiv.MWAmount (Example)
Intermediate 1 (from Step 1)1.0138.1710.0 g (72.4 mmol)
N-Bromosuccinimide (NBS) 1.1177.9814.2 g
DMF Solvent-100 mL
Procedure
  • Setup: Charge a 250 mL round-bottom flask with Intermediate 1 (10.0 g) and DMF (100 mL) .

  • Addition: Add NBS (14.2 g) portion-wise at Room Temperature.

    • Note: The reaction is generally exothermic; a water bath can be used if scale >10g.

  • Reaction: Stir at RT for 4–12 hours .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting aldehyde spot will disappear, and a less polar product spot will appear.

  • Work-up:

    • Pour the reaction mixture into Ice Water (300 mL) .

    • Observation: The product often precipitates as a solid.

    • Option A (Solid): Filter the precipitate, wash with water, and dry under vacuum.

    • Option B (Oil/Gum): If product does not precipitate cleanly, extract with DCM (3 x 100 mL) , wash with water (to remove DMF), dry (MgSO₄), and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexanes/EtOAc).

    • Yield Target: 80-90%[8]

    • Appearance: White to off-white solid.

Analytical Data & QC Parameters

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >98.0%HPLC (254 nm)
¹H NMR (CDCl₃)

9.85 (s, 1H, CHO), 7.60 (s, 1H, C3-H), 4.50 (t, 2H, N-CH₂), 1.85 (m, 2H), 0.92 (t, 3H).
400 MHz
MS (ESI) [M+H]⁺ = 217.0 / 219.0 (1:1 ratio)LCMS
Troubleshooting Guide
  • Issue: Low yield in Step 1; recovery of starting material.

    • Cause: Insufficient warming time. The kinetic

      
      -lithio species did not isomerize.
      
    • Fix: Ensure the reaction stirs at 0°C for at least 1 hour before cooling back down to add DMF.

  • Issue: Mixture of isomers in Step 2.

    • Cause: Over-bromination or impurities in starting material.

    • Fix: Use exactly 1.05-1.1 eq of NBS. Add slowly.

References

  • Regioselectivity of Lithiation (Kinetic vs. Thermodynamic)

    • Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 2006, 4, 1261-1267.
  • General Vilsmeier/Formylation of Pyrazoles

    • M. A.[8] Metwally, et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, 2011 , (ii), 196-241.

  • Bromination with NBS (General Protocols)

    • "N-Bromosuccinimide (NBS) - Reagent Profile." Organic Chemistry Portal.
  • Halogen Dance Mechanisms (Context for Route Selection)

    • Erb, W., & Mongin, F. "Halogen 'Dance': A Way to Extend the Boundaries of Arene Deprotolithiation."[2] Tetrahedron, 2013 .

Sources

Reductive amination conditions for 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde

Abstract This guide details the optimized protocols for the reductive amination of this compound. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. The presence of the electron-withdrawing bromine at C4 and the steric bulk of the N1-propyl group necessitates specific reaction conditions to suppress side reactions (such as debromination or aldehyde reduction) and maximize yield. Two distinct protocols are provided: a direct method using Sodium Triacetoxyborohydride (STAB) for standard amines, and a stepwise method using Sodium Borohydride (


) for sterically hindered or electron-deficient amines.

Introduction & Strategic Analysis

The transformation of this compound into its amine derivatives poses unique chemoselective challenges compared to simple benzaldehydes.

  • Steric Environment: The C5-formyl group is flanked by the N1-propyl chain and the C4-bromine atom. While the pyrazole ring is planar, the N1-propyl group can adopt conformations that shield the aldehyde, slowing down the initial nucleophilic attack of the amine.

  • Electronic Effects: The C4-bromo substituent is electron-withdrawing, increasing the electrophilicity of the C5-aldehyde. This is advantageous for imine formation but also makes the aldehyde more susceptible to direct reduction to the alcohol (side product) if the reducing agent is too aggressive.

  • Chemoselectivity: The C4-Br bond is labile under transition-metal catalysis or vigorous hydrogenation conditions. Hydride donors like STAB and

    
     are chemoselective and will preserve the bromine handle , allowing for subsequent Suzuki or Buchwald couplings.
    

Mechanism of Action: The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The iminium species is then selectively reduced by the hydride donor.

ReactionMechanism Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal (Intermediate) Aldehyde->Hemiaminal + Amine (Equilibrium) Alcohol Alcohol (Side Product) Aldehyde->Alcohol + H- (Direct Red.) Amine Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product Secondary/Tertiary Amine Iminium->Product + H- (Hydride) (Irreversible)

Figure 1: Mechanistic pathway of reductive amination highlighting the critical iminium intermediate.

Protocol Selection Guide

Choose the appropriate method based on your amine partner:

FeatureMethod A: Direct (STAB) Method B: Stepwise (

)
Primary Reagent Sodium TriacetoxyborohydrideSodium Borohydride
Amine Type Primary & Secondary (Aliphatic/Aromatic)Weak Nucleophiles (Anilines) or Bulky Amines
Solvent DCE (1,2-Dichloroethane) or THFMethanol (MeOH)
Acid Additive Acetic Acid (AcOH)None (usually) or AcOH in Step 1
Key Advantage One-pot; suppresses aldehyde reduction.Forces imine formation before reduction.[1][2]
Reaction Time 2 – 16 Hours12 – 24 Hours

Method A: Direct Reductive Amination (The "Gold Standard")

This protocol uses Sodium Triacetoxyborohydride (STAB).[3] STAB is mild and reacts much faster with imines than with aldehydes, minimizing the formation of the alcohol side product.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (glacial) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF. Note: DCE is superior for solubilizing STAB.

Step-by-Step Protocol:

  • Preparation: In a clean, dry vial or round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in DCE (concentration ~0.1 M to 0.2 M).

  • Amine Addition: Add the Amine (1.1 equiv).

    • Critical Step: If using an amine salt (e.g., hydrochloride), add 1.1 equiv of Triethylamine (TEA) or DIPEA to liberate the free base.

  • Activation: Add Acetic Acid (1.0 equiv). Stir the mixture at Room Temperature (RT) for 30–60 minutes.

    • Why? This "pre-stir" allows the hemiaminal/imine equilibrium to establish before the reducing agent is introduced.

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT under nitrogen/argon. Monitor by LC-MS or TLC.

    • Typical Time: 2 to 16 hours.

    • Endpoint: Disappearance of the aldehyde peak (M+H signal).

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers and wash with brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).

Method B: Stepwise Reductive Amination ( )

Use this method if Method A fails to drive conversion, particularly with electron-deficient anilines or sterically hindered amines where imine formation is unfavorable.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.0 – 1.2 equiv)[4]

  • Sodium Borohydride (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Methanol (anhydrous)

  • Optional:

    
     or Molecular Sieves (3Å or 4Å)
    

Step-by-Step Protocol:

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and amine (1.0 equiv) in anhydrous Methanol (0.2 M).

    • Optimization: Add activated Molecular Sieves or anhydrous

      
       to the flask to scavenge water and drive the equilibrium toward the imine.
      
  • Reflux (Optional): If the amine is unreactive, heat the mixture to reflux (65°C) for 2–4 hours. Monitor imine formation by TLC/LC-MS.

    • Note: The imine is often visible as a distinct spot/peak.

  • Cooling: Cool the reaction mixture to 0°C (ice bath).

  • Reduction: Carefully add

    
      (1.5 equiv) portion-wise over 10 minutes.
    
    • Safety:

      
       reacts exothermically with methanol to release hydrogen gas. Ensure good ventilation.
      
  • Reaction: Remove the ice bath and stir at RT for 1–2 hours.

  • Quench: Add water or 1N HCl dropwise to destroy excess hydride.

    • pH Adjustment: If using HCl, ensure the final pH is basic (> pH 9) using

      
       or 
      
      
      
      before extraction to ensure the amine product is in the organic phase.
  • Workup: Evaporate most of the Methanol under reduced pressure. Extract the residue with Ethyl Acetate (

    
    ).[2] Wash with brine, dry, and concentrate.
    

Troubleshooting & Optimization

OptimizationTree Start Reaction Incomplete / Low Yield Check1 Is Aldehyde remaining? Start->Check1 Check2 Is Alcohol side-product forming? Check1->Check2 No (Aldehyde consumed) Increase Acetic Acid\n(Push Imine Eq.) Increase Acetic Acid (Push Imine Eq.) Check1->Increase Acetic Acid\n(Push Imine Eq.) Yes Add Molecular Sieves\n(Remove Water) Add Molecular Sieves (Remove Water) Check1->Add Molecular Sieves\n(Remove Water) Yes Switch to STAB (Method A)\n(More Selective) Switch to STAB (Method A) (More Selective) Check2->Switch to STAB (Method A)\n(More Selective) Yes Lower Temperature (0°C) Lower Temperature (0°C) Check2->Lower Temperature (0°C) Yes Check Sterics Is Amine very bulky? Increase Acetic Acid\n(Push Imine Eq.)->Check Sterics Use Ti(OiPr)4 additive\n(Lewis Acid Activation) Use Ti(OiPr)4 additive (Lewis Acid Activation) Check Sterics->Use Ti(OiPr)4 additive\n(Lewis Acid Activation) Yes

Figure 2: Decision tree for troubleshooting common reductive amination issues.

  • Titanium(IV) Isopropoxide (

    
    ):  For extremely difficult amines, use neat 
    
    
    
    as the solvent/Lewis acid for the imine formation step (Method B), then dilute with MeOH and reduce with
    
    
    .
  • Debromination: If you observe loss of the bromine atom (M-79/81 peaks in MS), ensure you are not using catalytic hydrogenation (

    
    /Pd-C). Hydride reagents (STAB, 
    
    
    
    ) generally do not reduce aryl bromides under these conditions.

Safety & Handling

  • Brominated Compounds: this compound may be a skin and eye irritant. Handle in a fume hood.

  • Borohydrides: STAB and

    
     generate hydrogen gas upon contact with acid or protic solvents. Keep away from ignition sources.
    
  • DCE: 1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate PPE (gloves, goggles).[2]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Common Organic Chemistry. (n.d.). "Reductive Amination - Common Conditions: NaHB(OAc)3." Retrieved from CommonOrganicChemistry.com. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2794634, 4-bromo-1-methylpyrazole-5-carbaldehyde." Retrieved from PubChem.[5] Link

  • Simenel, A. A., et al. (2021).[6] "Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes." INEOS OPEN, 4. Link

Sources

Using 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in Pharmaceutical Synthesis

Executive Summary

4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde (CAS: 1595757-00-8 ) is a high-value bifunctional heterocyclic intermediate.[1][2][3][4] Its structural utility lies in the orthogonal reactivity of its two electrophilic handles: the C4-bromide (amenable to transition-metal catalyzed cross-couplings) and the C5-aldehyde (suitable for condensation, reduction, and olefination).

The N-propyl group distinguishes this intermediate from its methyl/phenyl analogs by offering enhanced lipophilicity (


 adjustment) and improved solubility profiles in organic solvents, making it an ideal scaffold for Kinase Inhibitors  (e.g., JAK, BTK targets) and GPCR ligands . This guide details the physicochemical profile, strategic synthetic pathways, and validated protocols for utilizing this intermediate in drug discovery.

Chemical Profile & Technical Specifications[1][2][5][6][7]

PropertySpecification
IUPAC Name This compound
CAS Number 1595757-00-8
Molecular Formula

Molecular Weight 217.06 g/mol
Appearance Off-white to pale yellow solid (low melting point)
Solubility Soluble in DCM, THF, DMSO, Methanol; Insoluble in Water
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)
Stability Moisture sensitive (Aldehyde oxidation risk); Light sensitive (Bromide)

Strategic Synthetic Utility

The power of this intermediate lies in its ability to serve as a "linchpin" scaffold. The C4-Br and C5-CHO sites can be functionalized sequentially without protecting groups, provided the correct order of operations is followed.

Mechanism of Orthogonal Reactivity
  • Site A (C4-Br): Non-labile under mild nucleophilic conditions. Requires Pd/Ni catalysis for activation.

  • Site B (C5-CHO): Highly electrophilic. Reacts with amines, hydrides, and carbon nucleophiles under mild conditions.

OrthogonalReactivity Start 4-Bromo-1-propyl- 1H-pyrazole-5-carbaldehyde C4_Path C4-Functionalization (Suzuki/Stille) Start->C4_Path Pd(0), Ar-B(OH)2 C5_Path C5-Functionalization (Reductive Amination/Wittig) Start->C5_Path R-NH2, NaBH(OAc)3 Bicyclic Pyrazolo[3,4-d]pyrimidine Formation Start->Bicyclic Hydrazine/Amidine Condensation KinaseCore Biaryl Kinase Scaffold (Hinge Binder) C4_Path->KinaseCore Workup Solubilizer Solubilizing Tail / Linker C5_Path->Solubilizer Workup

Figure 1: Strategic diversion points for library generation using the pyrazole scaffold.

Application Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C4-Arylation)

Objective: Installation of an aryl or heteroaryl group at the C4 position. This is the primary method for synthesizing the "hinge-binding" motif of kinase inhibitors.

Expert Insight: The C5-aldehyde is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic aromatic substitution but activates the C4-Br bond for oxidative addition by Pd(0), making this substrate highly reactive in cross-couplings.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the pyrazole substrate, boronic acid, and catalyst.

  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous

    
    .
    
  • Reaction: Heat to 90°C for 4–12 hours. (Microwave: 100°C for 30 mins).

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). The aldehyde spot will shift significantly upon arylation.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note: The aldehyde product is often UV-active and easily visualized.

Protocol B: Reductive Amination (C5-Functionalization)

Objective: Derivatization of the aldehyde to form secondary/tertiary amines. This is standard for attaching "tail" groups that improve solubility or target specific intracellular compartments.

Expert Insight: Use Sodium Triacetoxyborohydride (STAB) instead of Cyanoborohydride. STAB is milder, less toxic, and tolerates the C4-Bromide without causing debromination.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Amine: Primary or Secondary amine (1.1 eq)

  • Reductant:

    
     (1.5 eq)
    
  • Acid Catalyst: Acetic Acid (1–2 drops, if amine is basic)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Methodology:

  • Imine Formation: Dissolve substrate and amine in DCE at room temperature. Stir for 30–60 minutes to allow imine formation (equilibrium).

  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench: Quench with saturated

    
     solution. Caution: Gas evolution (
    
    
    
    ).
  • Extraction: Extract with DCM (x3).

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Protocol C: Bicyclic Ring Closure (Pyrazolo[3,4-d]pyrimidine)

Objective: Synthesis of fused bicyclic systems, a scaffold found in drugs like Ibrutinib.

Reagents:

  • Substrate: this compound[1][2][3][4][5]

  • Reagent: Formamidine acetate (or Guanidine carbonate for 2-amino derivatives)

  • Solvent: DMF or Ethanol

  • Catalyst:

    
     or 
    
    
    

Methodology:

  • Condensation: Heat the substrate with Formamidine acetate (2.0 eq) and

    
     in DMF at 120°C.
    
  • Mechanism: The reaction proceeds via condensation of the amidine with the aldehyde, followed by intramolecular

    
     displacement of the C4-Bromide by the amidine nitrogen.
    
  • Result: Formation of the 1-propyl-1H-pyrazolo[3,4-d]pyrimidine core.

QC & Analytical Standards

When validating the purity of this compound, look for these characteristic signals:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ppm (s, 1H, CHO ). Distinctive aldehyde singlet.
      
    • 
       ppm (s, 1H, Py-H3 ). The proton at C3 is the only aromatic proton.
      
    • 
       ppm (t, 2H, 
      
      
      
      ). Triplet indicating N-alkylation.
    • 
       ppm (m, 2H, 
      
      
      
      ). Propyl middle methylene.
    • 
       ppm (t, 3H, 
      
      
      
      ). Propyl terminal methyl.
  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Detection: UV 254 nm.

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Emergency: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Synthesis of 4-substituted pyrazoles via Suzuki coupling

    • Li, X., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Journal of Chemical Research.
    • (General reference for pyrazole Suzuki conditions).

  • Pharmacological relevance of Pyrazole-5-carbaldehydes

    • Li, G., et al. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies."[7] RSC Medicinal Chemistry, 2022.

  • Specific CAS Data (1595757-00-8)

    • BLD Pharm Catalog Entry for this compound.[1][2][3][4]

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Bromo-Pyrazole Scaffold as a Privileged Structure in Kinase Inhibitor Design

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Within the vast chemical space of pyrazole derivatives, the 4-bromo-pyrazole moiety has emerged as a particularly versatile and powerful building block for the synthesis of potent and selective kinase inhibitors.[1] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3][4] The development of small molecule inhibitors that can selectively target specific kinases has therefore become a major focus of modern drug discovery.

The strategic placement of a bromine atom at the C4 position of the pyrazole ring offers a unique synthetic handle for introducing diverse chemical functionalities through modern cross-coupling reactions.[5][6] This allows for the systematic exploration of the chemical space around the pyrazole core, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors utilizing the 4-bromo-pyrazole scaffold. We will delve into detailed protocols for the synthesis of the core scaffold and its subsequent elaboration via Suzuki-Miyaura and Sonogashira cross-coupling reactions, supported by mechanistic insights and practical considerations for successful execution.

Part 1: Synthesis of the 4-Bromo-Pyrazole Core Scaffold

The journey to potent kinase inhibitors begins with the efficient and reliable synthesis of the 4-bromo-pyrazole starting material. Several methods exist for the synthesis and subsequent bromination of the pyrazole ring. Here, we present a robust and scalable two-step protocol.

Synthesis of 1H-Pyrazole

The initial synthesis of the pyrazole ring can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine. A common and effective method involves the reaction of acetylacetone with hydrazine hydrate.

Protocol 1: Synthesis of 1H-Pyrazole

Materials:

  • Acetylacetone

  • Hydrazine hydrate

  • Ethanol

  • Distillation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.

  • Slowly add hydrazine hydrate (1.0 eq) to the solution at room temperature with vigorous stirring. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • The crude 1H-pyrazole can be purified by distillation.

Expected Yield: 80-90%

Bromination of 1H-Pyrazole at the C4 Position

The regioselective bromination of the pyrazole ring at the C4 position is a critical step. The C4 position is susceptible to electrophilic substitution due to the electron-donating nature of the nitrogen atoms. N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.[7]

Protocol 2: Synthesis of 4-Bromo-1H-pyrazole [7]

Materials:

  • 1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend 1H-pyrazole (1.0 eq) in water in a round-bottom flask at room temperature.[7]

  • Add N-bromosuccinimide (1.0 eq) to the suspension in one portion.[7] The mixture will likely turn milky white.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the reaction mixture with ethyl acetate (2 x volume of water).[7]

  • Combine the organic layers and wash sequentially with saturated aqueous Na₂CO₃ solution and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • The crude 4-bromo-1H-pyrazole can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 75-85%

Part 2: Functionalization of the 4-Bromo-Pyrazole Scaffold via Cross-Coupling Reactions

The true synthetic utility of the 4-bromo-pyrazole scaffold lies in its ability to undergo palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents at the C4 position, which is crucial for building the complex molecular architectures of kinase inhibitors.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8][9] This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures commonly found in kinase inhibitors.

Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-pyrazole, forming a Pd(II) intermediate.[8][10]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[8][10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[8][10]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L2-Br (Ar = Pyrazole) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)L2-R transmetalation->diaryl_pd base_activation R-B(OH)2 + Base -> [R-B(OH)3]⁻ base_activation->transmetalation reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R Coupled Product reductive_elimination->product Ar-Br\n(4-Bromopyrazole) Ar-Br (4-Bromopyrazole) Ar-Br\n(4-Bromopyrazole)->oxidative_addition R-B(OH)2\n(Boronic Acid) R-B(OH)2 (Boronic Acid) R-B(OH)2\n(Boronic Acid)->base_activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole with an Arylboronic Acid

Materials:

  • 4-Bromo-1H-pyrazole

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-bromo-1H-pyrazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands, such as those in Pd(dppf)Cl₂, often enhance the rate of oxidative addition and reductive elimination, leading to higher yields.[11]

  • Base: The base plays a critical role in activating the boronic acid for transmetalation.[9][11] The choice of base can significantly impact the reaction outcome, and common choices include carbonates and phosphates.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is instrumental in synthesizing kinase inhibitors that feature a rigid alkynyl linker, which can be important for optimal binding to the kinase active site.

Mechanism Overview: The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: Similar to the Suzuki reaction, this cycle involves oxidative addition of the 4-bromo-pyrazole to a Pd(0) species, followed by transmetalation and reductive elimination.[12][14]

  • Copper Cycle: The copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then transfers the alkynyl group to the palladium center in the transmetalation step.[12][14]

Diagram: Catalytic Cycles of the Sonogashira Reaction

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_intermediate Ar-Pd(II)L2-Br pd0->pd_intermediate Oxidative Addition alkynyl_pd Ar-Pd(II)L2-C≡CR pd_intermediate->alkynyl_pd Transmetalation product Ar-C≡CR alkynyl_pd->product Reductive Elimination product->pd0 Regeneration cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide cu_acetylide->pd_intermediate To Pd Cycle alkyne H-C≡CR (Terminal Alkyne) alkyne->cu_acetylide base Base base->cu_acetylide Ar-Br\n(4-Bromopyrazole) Ar-Br (4-Bromopyrazole) Ar-Br\n(4-Bromopyrazole)->pd0

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 4: Sonogashira Coupling of 4-Bromo-1H-pyrazole with a Terminal Alkyne

Materials:

  • 4-Bromo-1H-pyrazole

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) cocatalyst (e.g., CuI)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 4-bromo-1H-pyrazole (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the copper(I) iodide (0.02-0.10 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Copper(I) Cocatalyst: The role of the copper(I) salt is to facilitate the deprotonation of the alkyne and form the copper acetylide, which is the active species in the transmetalation step.[12][14]

  • Base: An amine base is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.

  • Ligands: The choice of phosphine ligands on the palladium catalyst can influence the reaction efficiency. Bulky and electron-rich ligands can promote the oxidative addition and reductive elimination steps.[14][15]

Part 3: Application in the Synthesis of Kinase Inhibitors and Data Presentation

The synthetic methodologies described above provide a powerful platform for the generation of diverse libraries of pyrazole-based kinase inhibitors. By varying the arylboronic acids or terminal alkynes used in the cross-coupling reactions, researchers can systematically probe the structure-activity relationships (SAR) and optimize compounds for potency and selectivity against specific kinase targets.

Exemplary Kinase Inhibitors Synthesized from 4-Bromo-Pyrazole Scaffolds

The following table summarizes a selection of kinase inhibitors synthesized using the 4-bromo-pyrazole scaffold, along with their reported biological activities. This data highlights the versatility of this building block in targeting different kinase families.

Compound IDTarget Kinase(s)IC₅₀ (nM)Synthetic RouteReference
Compound 3f JAK1, JAK2, JAK33.4, 2.2, 3.5Suzuki Coupling[16]
Ravoxertinib (GDC-0994) ERK1, ERK26.1, 3.1Suzuki Coupling[2]
Compound 8a BMPR2506Suzuki Coupling[17]
Celecoxib Analog 1h COX-249Suzuki Coupling[18]
p38 Inhibitor 4 (SC-806) p38α-Suzuki Coupling[19]
Case Study: Synthesis of a JAK Inhibitor Analog

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[16] Here, we outline a synthetic workflow for a hypothetical JAK inhibitor based on the 4-amino-(1H)-pyrazole scaffold, which can be accessed from a 4-bromo-pyrazole precursor.

Diagram: Synthetic Workflow for a JAK Inhibitor Analog

JAK_Inhibitor_Workflow start 4-Bromo-1H-pyrazole suzuki Suzuki Coupling (with Pyrimidine Boronic Ester) start->suzuki intermediate1 4-(Pyrimidin-4-yl)-1H-pyrazole suzuki->intermediate1 nitration Nitration intermediate1->nitration intermediate2 4-(Pyrimidin-4-yl)-nitro-1H-pyrazole nitration->intermediate2 reduction Reduction intermediate2->reduction final_product 4-Amino-(1H)-pyrazole JAK Inhibitor Analog reduction->final_product

Caption: A potential synthetic route to a 4-amino-(1H)-pyrazole-based JAK inhibitor.

Conclusion and Future Perspectives

The 4-bromo-pyrazole scaffold represents a highly valuable and versatile platform for the synthesis of novel kinase inhibitors. The straightforward and robust protocols for its synthesis and functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provide medicinal chemists with a powerful toolkit for lead discovery and optimization. The ability to readily introduce a wide range of substituents at the C4 position allows for the systematic exploration of SAR and the development of inhibitors with improved potency, selectivity, and drug-like properties. As our understanding of the kinome and its role in disease continues to expand, the importance of versatile synthetic platforms like the 4-bromo-pyrazole scaffold will undoubtedly continue to grow, paving the way for the development of the next generation of targeted therapeutics.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
  • Wurm, M.; Kloss, F.; Gabor, F.; Hiss, J. A.; Schneider, G.; Hartmann, M.; Schmidt, J.; Fischer, G.; Ullrich, A. K.; Scholl, C.; Fröhlich, S.; Frank, D.; Laufer, S. A. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. J. Med. Chem.2021, 64 (19), 14486–14506.
  • Zhang, Y.; Liu, T.; Wang, X.; Liu, Y.; Zhang, H. Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. Future Med. Chem.2023, 15 (11), 935-951.
  • Zhang, J., Wu, Y., et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules2023, 28(16), 6051.
  • Organic Chemistry Portal. Suzuki Coupling. [Link] (accessed Feb 17, 2026).

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41 (11), 1461–1473.
  • Szostak, M.; Szostak, R.
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653 (1-2), 46-49.
  • Roger, C.; et al. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules2022, 27(17), 5578.
  • Al-Suwaidan, I. A.; et al.
  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link] (accessed Feb 17, 2026).

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107 (3), 874–922.
  • Liu, Q.; et al. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Med. Chem. Lett.2016, 7 (8), 758–763.
  • Iancu, G.; et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Int. J. Mol. Sci.2023, 24(14), 11464.
  • Küçükgüzel, Ş. G.; et al. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules2013, 18 (3), 3595–3614.
  • Alinezhad, H.; et al. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc.2011, 55 (4), 238-241.
  • Küçükgüzel, Ş. G.; et al. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Sci-Hub. [Link] (accessed Feb 17, 2026).

  • Alinezhad, H.; et al. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link] (accessed Feb 17, 2026).

  • Organic Chemistry Portal. Sonogashira Coupling. [Link] (accessed Feb 17, 2026).

  • Kumar, R.; et al. Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link] (accessed Feb 17, 2026).

  • Al-Ostath, A.; et al. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Med. Chem.2023, 15 (20), 1735-1750.
  • Google Patents.
  • ResearchGate. Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link] (accessed Feb 17, 2026).

  • Mu, S.; et al. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chin. J. Org. Chem.2022, 42(11), 3693-3700.
  • Wurz, R. P.; et al. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorg. Med. Chem. Lett.2007, 17(22), 6089-6092.
  • Huang, R.; et al. Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorg. Med. Chem.2017, 25(19), 5166-5174.
  • Singh, R.; Kumar, V. Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. Tetrahedron2014, 70(4), 771-784.
  • Schmallegger, M.; et al. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • de Vicente, J.; et al. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorg. Med. Chem. Lett.2013, 23(17), 4818-4822.
  • ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-... [Link] (accessed Feb 17, 2026).

  • Chen, H.; et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protoc.2024, 5(1), 102875.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link] (accessed Feb 17, 2026).

  • Scribd. Exp 4 - Suzuki Coupling Reaction. [Link] (accessed Feb 17, 2026).

  • Aggarwal, N.; et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Curr. Med. Chem.2013, 20(3), 389-416.
  • ChemOrgChem. Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link] (accessed Feb 17, 2026).

  • reposiTUm. Suzuki Cross Coupling of 4-Bromobenzyl-(1H). [Link] (accessed Feb 17, 2026).

Sources

Application Note: Schiff Base Synthesis from 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers working with 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde . It addresses the specific electronic and steric environment of this scaffold—specifically the steric influence of the N-propyl group adjacent to the C5-aldehyde and the electronic activation provided by the C4-bromine.

Introduction & Chemical Context

The synthesis of Schiff bases (imines) from heterocyclic aldehydes is a cornerstone of medicinal chemistry, particularly for generating pharmacophores with anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific substrate, This compound , presents a unique reactivity profile compared to its more common 4-carbaldehyde isomers.

Substrate Analysis[3][4]
  • Steric Hindrance (The "Ortho" Effect): Unlike pyrazole-4-carbaldehydes, where the carbonyl is flanked by protons or small substituents, the C5-aldehyde in this substrate is directly adjacent to the N1-propyl group. This creates significant steric bulk that can retard the initial nucleophilic attack of the amine.

  • Electronic Activation: The C4-bromine atom is an electron-withdrawing group (EWG). Through inductive effects (-I), it increases the electrophilicity of the C5-carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Net Reactivity: The electronic activation helps counteract the steric hindrance, but reaction kinetics often require thermodynamic driving forces (heat/catalysis) to reach completion.

Biological Significance

Schiff bases derived from halogenated pyrazoles have demonstrated potent biological activities, including:

  • Enzyme Inhibition: Targeting cholinesterases (AChE) and cyclooxygenases (COX-1/2).

  • Antimicrobial Action: Disruption of bacterial cell walls (e.g., against MRSA).

  • Cytotoxicity: Induction of apoptosis in lung (A549) and colon (Caco-2) cancer cell lines.

Reaction Mechanism & Pathway[5]

The formation of the azomethine bond (-CH=N-) follows a reversible nucleophilic addition-elimination pathway. Acid catalysis is critical to protonate the carbonyl oxygen, making it a better electrophile, especially given the steric crowding from the propyl group.

DOT Diagram: Mechanistic Pathway

ReactionMechanism Substrate 4-Bromo-1-propyl- pyrazole-5-CHO Intermediate1 Carbinolamine Intermediate Substrate->Intermediate1 Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate1 Activation Acid Activation (H+) Activation->Substrate Activates C=O Product Schiff Base (Imine) Intermediate1->Product Elimination Dehydration Dehydration (-H2O) Dehydration->Intermediate1

Caption: Figure 1. Acid-catalyzed condensation pathway.[3] The acid activates the carbonyl to overcome steric shielding by the N-propyl group.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (The "Workhorse" Method)

Best for: Diverse amine scopes, scalability, and thermally stable amines.

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (substituted aniline or alkyl amine) (1.0 – 1.2 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)[2][4]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the aldehyde in 10–15 mL of absolute ethanol.

  • Amine Addition: Add 1.0 mmol of the primary amine.

    • Note: If the amine is a hydrochloride salt, add 1.0 equiv of sodium acetate to free the base in situ.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Critical: Do not add excess acid; protonating the amine renders it non-nucleophilic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C for EtOH) for 3–6 hours .

    • Monitoring: Check progress via TLC (typically 30% EtOAc in Hexane). The aldehyde spot (higher R_f) should disappear.

  • Workup:

    • Allow the reaction to cool to room temperature.[5]

    • Pour the mixture onto 50 g of crushed ice with vigorous stirring.

    • A precipitate (Schiff base) typically forms immediately.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash with cold water (2x) and cold ethanol (1x) .

    • Recrystallization: Dissolve the crude solid in hot ethanol. If necessary, add drops of DMF to aid solubility, then cool slowly.

Protocol B: Microwave-Assisted Synthesis (Green Method)

Best for: Sterically hindered amines, rapid library generation, and maximizing yield.

Materials:

  • Same stoichiometry as Protocol A.

  • Solvent: Minimal ethanol (paste consistency) or solvent-free.

Step-by-Step Procedure:

  • Mixing: In a microwave-safe vial, mix 1.0 mmol of aldehyde and 1.0 mmol of amine.

  • Grinding: Add 2 drops of ethanol and grind the mixture to a paste to ensure intimate contact.

  • Irradiation: Irradiate at 140–300 Watts for 2–5 minutes (in 30-second intervals to prevent overheating).

    • Safety: Use a microwave reactor with temperature control if available (target 80–100°C).

  • Workup: Allow to cool. Add 5 mL of cold ethanol, sonicate to dislodge the solid, and filter as in Protocol A.

Characterization & Validation

To ensure the protocol was successful, the product must be validated against specific spectroscopic markers.

Table 1: Key Spectroscopic Markers for Validation

TechniqueSignal/ParameterExpected ValueInterpretation
FT-IR

Stretch
1600 – 1640 cm⁻¹Sharp, strong band confirming imine formation.
¹H NMR Azomethine (-N=CH -)

8.4 – 9.2 ppm
Singlet.[4] Absence of CHO proton (~9.8 ppm) confirms conversion.
¹H NMR Pyrazole C3-H

7.5 – 8.0 ppm
Singlet/Doublet. Shift may change slightly from starting material.[3]
¹H NMR N-Propyl Group

0.9 (t), 1.8 (m), 4.1 (t)
Diagnostic triplets/multiplets confirming the N1-alkyl chain integrity.
Mass Spec Molecular Ion[M+H]⁺ or [M]⁺Matches calculated formula (contains Br isotope pattern 1:1).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Precipitate on Ice Product is too soluble or oiling out.Extract aqueous mix with Dichloromethane (DCM), dry over MgSO₄, and evaporate. Triturate oil with Hexane/Ether.
Low Yield Steric hindrance of N-propyl group.Switch to Protocol B (Microwave) or use a Dean-Stark trap with Toluene to remove water and drive equilibrium.
Amine Spot Remains Incomplete reaction.Increase reflux time or add catalytic PTSA (p-Toluenesulfonic acid) instead of acetic acid.

Experimental Workflow Decision Tree

Use this logic flow to select the optimal synthesis route based on your specific amine partner.

Workflow Start Start: Select Amine CheckSterics Is the Amine Sterically Hindered? (e.g., ortho-substituted aniline) Start->CheckSterics RouteA Route A: Standard Reflux (EtOH + AcOH) CheckSterics->RouteA No (Simple Amine) RouteB Route B: Microwave Assisted (Solvent-free/Min solvent) CheckSterics->RouteB Yes (Bulky Amine) Analysis TLC Monitoring (3-6 Hours) RouteA->Analysis MWAnalysis TLC Monitoring (2-5 Mins) RouteB->MWAnalysis Success Precipitation on Ice & Recrystallization Analysis->Success Complete MWAnalysis->Success Complete

Caption: Figure 2. Decision matrix for selecting synthesis protocol based on amine sterics.

References

  • Synthesis and Biological Activity of Pyrazole Schiff Bases

    • Almehizia, A. A., et al. (2024).[6][7][8] Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents. Pharmaceuticals , 17(5), 655.[7]

  • Microwave-Assisted Green Synthesis

    • Khan, S. A., et al. (2013).[9] Green Synthesis of Novel Pyrazole Containing Schiff Base Derivatives as Antibacterial Agents. European Journal of Chemistry , 4(4), 454-458.

  • General Protocol for Pyrazole Aldehyde Condensation

    • Shetty, P., et al. (2017). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 29(11), 2491.
  • NMR Characterization of Pyrazole Imines

    • Bekkari, R., et al. (2020). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv (Preprint).
  • Biological Relevance (Anti-inflammatory/COX Inhibition)

    • Alam, M. S., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences , 21(03), 203–215.[10]

Sources

Application Note: Oxidation and Reduction Pathways for Pyrazole-5-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole-5-carbaldehydes are critical "linchpin" intermediates in the synthesis of bioactive heterocyclic compounds, particularly kinase inhibitors (e.g., p38 MAP kinase, CDK inhibitors). Their reactivity is defined by the electrophilic formyl group adjacent to the electron-rich, nitrogen-containing aromatic ring. This guide provides validated protocols for the oxidation of these aldehydes to carboxylic acids (precursors for amides) and reduction to alcohols or amines (scaffolds for ether linkages or solubilizing tails).

Key Technical Insight: The primary challenge in handling pyrazole-5-carbaldehydes is the interplay between the acidic N-H proton (pKa ~14) and the aldehyde. Unprotected pyrazoles can act as bidentate ligands, interfering with metal-mediated oxidations. Furthermore, tautomerism (3- vs. 5-position) dictates that regiochemistry must be locked via N-alkylation or protection prior to certain transformations to ensure structural integrity.

Oxidation Pathways: Aldehyde to Carboxylic Acid[1][2][3][4]

Oxidation of the formyl group to the carboxylic acid is a gateway transformation, enabling the installation of amide pharmacophores. While harsh oxidants (


) are effective, they often degrade electron-rich pyrazole rings or lead to over-oxidation. We recommend the Pinnick Oxidation  for high-value intermediates due to its mild conditions and lack of heavy metal waste.
Mechanism and Pathway Logic

The pathway moves from the aldehyde to the carboxylic acid via a chlorite-mediated transfer of oxygen.

  • Reagents: Sodium Chlorite (

    
    ), Sodium Dihydrogen Phosphate (
    
    
    
    ), Scavenger (2-methyl-2-butene).
  • Logic: The aldehyde is hydrated to a gem-diol, which reacts with chlorite. Hypochlorous acid (

    
    ) is a byproduct that can chlorinate the electron-rich pyrazole ring; the scavenger is critical to quench 
    
    
    
    .
Visualization: Oxidation Workflow

OxidationPathway Aldehyde Pyrazole-5-Carbaldehyde GemDiol Gem-diol Intermediate Aldehyde->GemDiol + H2O (Hydration) Acid Pyrazole-5-Carboxylic Acid GemDiol->Acid + NaClO2 - HOCl SideProduct Chlorinated Byproduct (Avoided via Scavenger) GemDiol->SideProduct + HOCl (No Scavenger)

Figure 1: Mechanistic flow of the Pinnick oxidation, highlighting the critical branch point where scavenger absence leads to ring chlorination.

Protocol: Pinnick Oxidation of Pyrazole-5-Carbaldehyde

Scope: Applicable to N-alkylated and N-protected pyrazoles. Scale: 1.0 mmol (adaptable).

Reagents:

  • Substrate: 1-Methyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Oxidant: Sodium chlorite (

    
    , 80%) (3.0 equiv)
    
  • Buffer: Sodium dihydrogen phosphate monohydrate (

    
    ) (2.0 equiv)
    
  • Scavenger: 2-Methyl-2-butene (10.0 equiv)

  • Solvent:

    
    -Butanol / Water (3:1 v/v)
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the pyrazole-5-carbaldehyde (110 mg, 1.0 mmol) in 12 mL of

    
    -BuOH. Add 4 mL of water.
    
  • Scavenger Addition: Add 2-methyl-2-butene (1.06 mL, 10 mmol). Note: This alkene acts as a "chlorine sink," reacting with HOCl to form a volatile dichloride, protecting the pyrazole ring.

  • Buffer Addition: Add solid

    
     (276 mg, 2.0 mmol). Stir until partially dissolved.
    
  • Oxidant Addition: Cool the reaction to 0°C. Add solid

    
     (340 mg, 3.0 mmol) in small portions over 5 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 3–6 hours. Monitor by TLC (Acid is highly polar; use MeOH/DCM or add acetic acid to eluent).

  • Workup:

    • Acidify to pH 3–4 using 1N HCl.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: The crude carboxylic acid is often pure enough for coupling. If necessary, recrystallize from EtOH/Hexane.

Reduction Pathways: Aldehyde to Alcohol/Amine

Reduction opens two distinct strategic doors:

  • Direct Reduction (

    
     Alcohol):  Creates a handle for etherification (Williamson ether synthesis) or conversion to a leaving group (halide/mesylate) for nucleophilic substitution.
    
  • Reductive Amination: A cornerstone reaction in MedChem to install solubilizing amine tails (e.g., morpholine, piperazine) directly at the 5-position.

Mechanism and Pathway Logic

Sodium Borohydride (


) is the standard for alcohol generation. For amines, Sodium Triacetoxyborohydride (

) is preferred over cyanoborohydride due to lower toxicity and better control of iminium ion reduction without reducing the aldehyde itself.
Visualization: Divergent Reduction Pathways

ReductionPathways Aldehyde Pyrazole-5-Carbaldehyde Imine Iminium Intermediate Aldehyde->Imine + Amine (R-NH2) - H2O Alcohol Pyrazole-5-Methanol (Linker Scaffold) Aldehyde->Alcohol NaBH4, MeOH (Direct Reduction) Amine 5-Aminomethyl Pyrazole (Solubility/Targeting) Imine->Amine NaBH(OAc)3 (Reductive Amination)

Figure 2: Divergent reduction strategies. The choice of reducing agent determines whether the oxygen is retained (alcohol) or replaced (amine).

Protocol: Synthesis of Pyrazole-5-Methanol ( )

Scope: Universal for protected/unprotected pyrazoles. Safety: Hydrogen gas evolution; perform in a fume hood.

Reagents:

  • Substrate: Pyrazole-5-carbaldehyde (1.0 equiv)

  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (anhydrous preferred)

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde (1.0 mmol) in Methanol (5 mL) in a round-bottom flask. Cool to 0°C.[1]

  • Addition: Add

    
     (57 mg, 1.5 mmol) portion-wise over 10 minutes. Caution: Exothermic with gas evolution.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench: Add Acetone (1 mL) or saturated

    
     solution (5 mL) to destroy excess hydride.
    
  • Workup: Remove methanol under reduced pressure. Dissolve residue in EtOAc, wash with water, dry over

    
    , and concentrate.
    
  • Result: Usually a white solid/oil. Yields typically >90%.[2]

Protocol: Reductive Amination (with Morpholine)

Application: Installing a morpholine tail for improved pharmacokinetic solubility.

Reagents:

  • Substrate: Pyrazole-5-carbaldehyde (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure:

  • Imine Formation: In a vial, mix aldehyde (1.0 mmol), morpholine (1.2 mmol), and acetic acid (1.0 mmol) in DCE (5 mL). Stir for 30 minutes at room temperature to pre-form the iminium species.

  • Reduction: Add

    
     (318 mg, 1.5 mmol) in one portion.
    
  • Reaction: Stir at room temperature for 12–16 hours under nitrogen.

  • Workup: Quench with saturated

    
     (aqueous). Extract with DCM (
    
    
    
    ).
  • Purification: The product is basic. Purify via flash chromatography using DCM/MeOH (95:5) with 1%

    
     additive.
    

Strategic Data Comparison

Table 1: Oxidant Selection Guide for Pyrazole Aldehydes

OxidantConditionYieldSelectivityNotes
Pinnick (

)
Mild, pH 3-4, RTHigh (>85%)ExcellentRecommended. Requires scavenger to prevent ring chlorination [1].
Permanganate (

)
Harsh, Basic/AcidicMod-HighModerateCan cleave pyrazole ring if heating is uncontrolled. Good for scale-up of robust substrates.
Silver Oxide (

)
Basic, RTHighGoodExpensive. "Tollens" conditions. Useful if substrate is acid-sensitive.
Cannizzaro Strong Base (

)
50% MaxPoorDisproportionation yields 50% alcohol + 50% acid. Atom inefficient [2].

Table 2: Reductant Selection Guide

ReagentTarget ProductReactivityNotes

AlcoholHighStandard protocol. Fast and clean [3].

AmineModerateIdeal for reductive amination. Does not reduce aldehyde to alcohol competitively.

Alcohol/AmineVery HighAvoid unless necessary. Can reduce pyrazole double bonds or N-protecting groups.

References

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-Substituted Aldehydes) by Oxidation with Chlorite. Acta Chemica Scandinavica, 27, 888-890. Link

  • Geissman, T. A. (2011). The Cannizzaro Reaction. Organic Reactions, 2, 94-113. Link

  • Abdel-Wahab, B. F., et al. (2011).[3] Pyrazole-3(4)-carbaldehyde: Synthesis, Reactions and Biological Activity. Arkivoc, 2011(i), 196-245.[3] Link

  • Aggarwal, V. K., et al. (2003). Scavengers in the Pinnick Oxidation. Journal of Organic Chemistry, 68(10), 4087. Link

Sources

Sonogashira coupling reactions at the C-4 position of pyrazole aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes reproducibility, mechanistic understanding, and scalable protocols.

Executive Summary

The functionalization of the pyrazole ring at the C-4 position is a critical transformation in the synthesis of kinase inhibitors (e.g., JAK, B-Raf inhibitors) and agrochemicals. While Sonogashira cross-coupling is a robust method for forming C(sp²)–C(sp) bonds, pyrazole aldehydes present unique challenges due to the competing coordination of the pyrazole nitrogen, the electron-withdrawing nature of the formyl group, and the potential for side reactions (e.g., Cannizzaro disproportionation, Glaser homocoupling).

This guide details optimized protocols for the Sonogashira coupling of 4-halopyrazole-3-carbaldehydes , focusing on catalyst selection, nitrogen protection strategies, and suppression of homocoupling byproducts.

Strategic Considerations & Mechanistic Insight

The Substrate Challenge

The substrate, typically 4-iodo- or 4-bromo-1H-pyrazole-3-carbaldehyde , contains three reactive centers:

  • C-4 Halogen (X): The site of oxidative addition. The aldehyde at C-3 is an electron-withdrawing group (EWG), which facilitates oxidative addition by lowering the electron density of the aromatic ring, making the C-X bond more susceptible to Pd(0) insertion.

  • N-1 Nitrogen: An acidic proton (pKa ~14). If unprotected, it can deprotonate and form stable Pd-complexes, poisoning the catalyst.

  • C-3 Formyl Group: Susceptible to nucleophilic attack or oxidation. It precludes the use of strong nucleophilic bases (e.g., organolithiums) and requires mild basic conditions (e.g., Et₃N, K₂CO₃).

Catalyst & Ligand Selection[1]
  • Standard Systems (Pd(PPh₃)₂Cl₂): Effective for 4-iodo substrates. The steric bulk of triphenylphosphine stabilizes the active Pd(0) species.

  • Advanced Systems (Pd-XPhos / Pd(dppf)): Required for 4-bromo substrates. XPhos (a Buchwald ligand) promotes oxidative addition into the stronger C-Br bond and prevents catalyst deactivation via formation of inactive dimeric species [1].

The Role of Copper & Base

Copper(I) iodide (CuI) acts as a co-catalyst, forming a copper-acetylide intermediate that transmetallates to Palladium. However, CuI also promotes the oxidative homocoupling of alkynes (Glaser coupling) in the presence of oxygen.

  • Recommendation: Thorough degassing is non-negotiable. Use sparging with Argon or Nitrogen for at least 15 minutes prior to catalyst addition.

Reaction Optimization Workflow

The following diagram outlines the decision logic for selecting the optimal protocol based on substrate halogen and protecting group status.

SonogashiraWorkflow Start Substrate: 4-Halo-pyrazole-3-carbaldehyde CheckPG Is N-1 Protected? (SEM, Boc, THP, Alkyl) Start->CheckPG Protect Step A: Install Protection (Rec: SEM or THP for orthogonality) CheckPG->Protect No CheckHalo Halogen Type (C-4) CheckPG->CheckHalo Yes Protect->CheckHalo ProtocolA Protocol A: Standard Cat: Pd(PPh3)2Cl2 (3-5 mol%) Co-Cat: CuI (2 mol%) Base: Et3N/DMF Temp: RT to 50°C CheckHalo->ProtocolA 4-Iodo ProtocolB Protocol B: Enhanced Cat: Pd(dppf)Cl2 or Pd-XPhos Co-Cat: CuI (5 mol%) Base: Et3N/MeCN Temp: 60-80°C CheckHalo->ProtocolB 4-Bromo IodoPath Iodide (I) BromoPath Bromide (Br) Workup Workup & Purification (Silica Filtration / Recrystallization) ProtocolA->Workup ProtocolB->Workup

Figure 1: Decision matrix for optimizing C-4 Sonogashira coupling conditions based on substrate reactivity.

Experimental Protocols

Protocol A: Coupling of 4-Iodo-1-protected-pyrazole-3-carbaldehyde

Best for: High-yielding synthesis with reactive iodides.

Reagents:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole-3-carbaldehyde (1.0 equiv)

  • Alkyne: Phenylacetylene or functionalized terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv / 3 mol%)

  • Co-catalyst: Copper(I) Iodide [CuI] (0.02 equiv / 2 mol%)[1]

  • Base: Triethylamine [Et₃N] (3.0 equiv)

  • Solvent: DMF (Anhydrous, 0.2 M concentration)

Procedure:

  • Setup: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%).

  • Degassing: Cap the vessel and evacuate/backfill with Argon three times. This step is critical to prevent Glaser homocoupling of the alkyne [2].

  • Solvent Addition: Under positive Argon flow, inject anhydrous DMF and Et₃N via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature (25°C). Monitor by TLC or LC-MS.

    • Note: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine (x1) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Coupling of 4-Bromo-1-protected-pyrazole-3-carbaldehyde

Best for: Less reactive bromides or when iodides are unstable/unavailable.

Reagents:

  • Substrate: 1-SEM-4-bromo-1H-pyrazole-3-carbaldehyde (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM or Pd(OAc)₂/XPhos (0.05 equiv / 5 mol%)

  • Co-catalyst: CuI (0.05 equiv / 5 mol%)

  • Base: Diisopropylamine (DIPA) or Et₃N (4.0 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (degassed)

Procedure:

  • Catalyst Pre-complexation (if using XPhos): In a separate vial, mix Pd(OAc)₂ and XPhos (1:2 ratio) in MeCN for 10 mins under Argon to generate the active catalytic species [3].

  • Main Reaction: Add the pyrazole substrate and CuI to the reaction vessel. Evacuate and backfill with Argon.

  • Addition: Add the pre-formed catalyst solution (or Pd(dppf)Cl₂ solid), solvent, and base.

  • Initiation: Add the alkyne.

  • Thermal Activation: Heat the reaction to 70–80°C . Bromides at C-4 rarely couple efficiently at room temperature due to the higher bond dissociation energy of C-Br vs C-I.

  • Quench: Filter through a pad of Celite to remove Palladium black. Concentrate and purify.

Data Summary & Troubleshooting

Variable4-Iodo Substrate4-Bromo Substrate
Reactivity HighModerate/Low
Temp 25°C - 50°C60°C - 90°C
Preferred Catalyst Pd(PPh₃)₂Cl₂Pd(dppf)Cl₂ or Pd/XPhos
Time 2 - 6 hours12 - 24 hours
Common Byproduct Glaser (Alkyne dimer)Unreacted SM / Dehalogenation

Troubleshooting Guide:

  • Black Precipitate (Pd Black): Indicates catalyst decomposition. Increase ligand concentration (add 5-10% extra PPh₃) or switch to a bidentate ligand (dppf).

  • No Reaction (SM Recovery): Ensure the system is oxygen-free. Oxygen oxidizes Pd(0) to inactive Pd(II) species and consumes the alkyne via Glaser coupling.

  • Aldehyde Degradation: If the aldehyde peak disappears in NMR (approx 10 ppm) but no product forms, the base might be too strong (causing condensation). Switch from DIPA to Et₃N or inorganic K₂CO₃.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General System for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Journal of the American Chemical Society.

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Varnes, J. G., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc.

  • Li, H., et al. (2015). Catalytic C–H Allylation and Benzylation of Pyrazoles.[3][4] Angewandte Chemie International Edition.

Sources

Application Note: Site-Selective C-H Functionalization of 1-Propyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-substituted pyrazole scaffold is a cornerstone in medicinal chemistry, featured in blockbuster drugs like Celecoxib and Sildenafil. However, selectively functionalizing the pyrazole ring (C3, C4, or C5 positions) after the alkyl chain is installed remains a synthetic bottleneck. Traditional methods rely on pre-functionalized building blocks or electrophilic aromatic substitution (


), which is strictly limited to the nucleophilic C4 position.

This Application Note details two orthogonal C-H activation protocols that bypass these limitations:

  • C5-Selective Arylation: A Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) pathway.

  • C4-Selective Borylation: An Iridium-catalyzed steric-governed pathway.

These protocols allow researchers to treat 1-propyl-pyrazole as a programmable scaffold, installing complexity at the most acidic (C5) or sterically accessible (C4) sites without de novo synthesis.

Strategic Analysis: The Reactivity Landscape

To successfully functionalize 1-propyl-pyrazole, one must understand the electronic and steric distinctiveness of its three carbon sites.

The Regioselectivity Map
  • C5 Position (The Acidic Site): Adjacent to the pyrrole-like

    
    , this proton is the most acidic (
    
    
    
    ). It is the primary target for base-assisted Pd-catalyzed activation (CMD mechanism).
  • C4 Position (The Nucleophilic Site): This is the "beta" position, electronically similar to the 3-position of pyrrole. It is naturally reactive toward electrophiles (

    
    ) and is the preferred site for Iridium-catalyzed borylation due to steric clearance from the N-substituents.
    
  • C3 Position (The Basic Site): Adjacent to the pyridine-like

    
     (lone pair donor). This position is often deactivated in catalytic cycles due to the coordination of the metal to the 
    
    
    
    lone pair, which can poison the catalyst or direct activation elsewhere.
Decision Tree for Functionalization

PyrazoleReactivity Substrate 1-Propyl-Pyrazole C5 C5 Functionalization (Most Acidic C-H) Substrate->C5 Pd(OAc)2 / Base (CMD Mechanism) C4 C4 Functionalization (Steric/Electronic Control) Substrate->C4 [Ir(OMe)(COD)]2 (Steric Governance) C3 C3 Functionalization (Challenging/Specific DGs) Substrate->C3 Requires Blocking C5 or Specific Ligands

Figure 1: Strategic decision tree for selecting the catalytic system based on the target carbon site.

Protocol A: C5-Selective Arylation (Pd-Catalyzed)[1][2]

This protocol utilizes the "Concerted Metalation-Deprotonation" (CMD) mechanism. The key to success is the use of a carboxylate base (pivalate or acetate) which acts as a proton shuttle, lowering the energy barrier for cleaving the C5-H bond.

Mechanism of Action

The reaction proceeds via a


 catalytic cycle. The active species, a Pd(II)-carboxylate complex, coordinates to the pyrazole. The carboxylate ligand deprotonates C5 while simultaneously forming the Pd-C bond. This is favored at C5 over C4/C3 due to the higher acidity of the C5 proton.

CMD_Cycle Step1 Pd(II)L2(OAc)2 (Active Catalyst) Step2 Coordination to Pyrazole C4=C5 Step1->Step2 Step3 CMD Transition State (Rate Limiting) Step2->Step3 -AcOH Step4 Pd(II)-Aryl-Pyrazole Step3->Step4 Step5 Reductive Elimination (Product Release) Step4->Step5 Step6 Oxidative Addition (Ar-Br + Pd(0)) Step5->Step6 Pd(0) Species Step6->Step1

Figure 2: The CMD catalytic cycle. The carboxylate ligand (OAc/Piv) is crucial for the C-H bond cleavage at Step 3.

Experimental Protocol

Reagents:

  • Substrate: 1-propyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or PdCl(C3H5)(dppb) for difficult substrates.
    
  • Ligand: Phosphine-free conditions often work, but

    
     can be added.
    
  • Base: Potassium Pivalate (PivOK) (2.0 equiv). Note: PivOK is superior to KOAc for alkyl-azoles due to higher solubility and basicity.

  • Solvent: DMA (N,N-Dimethylacetamide) or Anisole (greener alternative).

Step-by-Step Workflow:

  • Preparation (Air-Stable): In a 20 mL reaction vial equipped with a magnetic stir bar, weigh out PivOK (2.0 equiv) and the Aryl Bromide (1.2 equiv).

  • Catalyst Addition: Add

    
     (5 mol%). If using a sensitive phosphine ligand, add it here.
    
  • Substrate Addition: Add 1-propyl-pyrazole (1.0 equiv) via syringe.

  • Solvent: Add DMA (concentration 0.2 M). Critical: DMA must be dry (water < 200 ppm) to prevent hydrolysis of the bromide.

  • Degassing: Sparge the solution with Argon for 5 minutes. Cap the vial tightly.

  • Reaction: Heat the block to 120°C for 12–16 hours.

    • Monitoring: Check LC-MS at 4 hours. Conversion should be >50%.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x3) to remove DMA. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). C5-arylated products typically elute later than the starting material but earlier than homocoupled byproducts.

Key Optimization Data:

Parameter Standard Condition Optimization for Steric Bulk

| Catalyst |


 | 

| | Base | KOAc | PivOK (Essential) | | Temp | 110°C | 130°C | | Yield (Avg) | 65-75% | 80-90% |

Protocol B: C4-Selective Borylation (Ir-Catalyzed)

While Pd targets the acidic C5, Iridium catalysis controlled by steric ligands (like dtbpy) targets the C4 position. The active catalyst is a bulky tris-boryl species that cannot easily access the C3 (blocked by


 lone pair repulsion) or C5 (blocked by 

-propyl steric wall), leaving C4 as the accessible "sweet spot."
Experimental Protocol

Reagents:

  • Substrate: 1-propyl-1H-pyrazole (1.0 equiv)

  • Borylating Agent:

    
     (bis(pinacolato)diboron) (0.55 equiv - Note: 0.5 equiv of dimer provides 1.0 equiv of boron, slight excess ensures completion).
    
  • Pre-catalyst:

    
     (1.5 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol%)

  • Solvent: THF or MTBE (anhydrous).

Step-by-Step Workflow (Glovebox/Schlenk Line Required):

  • Catalyst Activation: In a glovebox, mix

    
     and dtbpy in THF (1 mL). The solution should turn dark brown/red, indicating formation of the active species.
    
  • Reagent Mixing: Add

    
     to the catalyst solution. Stir for 5 minutes.
    
  • Substrate Addition: Add 1-propyl-pyrazole (1.0 equiv).

  • Heating: Transfer to a sealed tube. Heat at 80°C for 4–8 hours.

    • Note: This reaction is often faster than arylation.

  • Quenching: Cool to RT. The reaction mixture can be passed directly through a short pad of silica gel (eluting with

    
    ) to remove the catalyst.
    
  • Isolation: Evaporate volatiles. The product is the C4-boronate ester.

    • Stability Warning: Pyrazole boronic esters can be prone to protodeboronation on silica. Use neutral alumina if decomposition is observed, or use the crude mixture directly in the next Suzuki coupling (One-Pot protocol).

Troubleshooting & Critical Factors

IssueProbable CauseCorrective Action
Low Yield (Pd-C5) Water in DMA/AnisoleUse molecular sieves in solvent; ensure base is dry.
Regio-mixing (C4 vs C5) Substrate stericsSwitch base to PivOK (enhances C5 specificity via CMD).
No Reaction (Ir-C4) Catalyst poisoning by

Increase catalyst loading to 3 mol%; ensure

is not protonated (no acid traces).
Protodeboronation Acidic workupAvoid acid washes. Store pinacol esters in the freezer.

References

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activ

    • Source: Comptes Rendus Chimie (2025).
    • Relevance: Establishes Pd-catalyzed C5-arylation protocols and blocking group str
    • URL:[Link]

  • Palladium-Catalyzed Selective C5-H Bond Arylation of Pyrazole Using Methanol Substituent as Blocking Group.

    • Source: SSRN (2024).[1]

    • Relevance: Confirms the acidity-driven regioselectivity for C5 activation in N-alkyl pyrazoles using carbonate/pival
    • URL:[Link]

  • Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionaliz

    • Source: PubMed / Chem. Sci. (2014).
    • Relevance: The foundational text for Ir-catalyzed borylation, defining the "distal to basic nitrogen" rule th
    • URL:[Link]

  • Ruthenium(II)

    • Source: Chemical Reviews (2012).[2]

    • Relevance: Provides background on Ru-catalysis, primarily for N-aryl directing groups, contrasting with the Pd-methods used for the pyrazole ring itself.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde .

This guide deviates from standard "recipe" formats to function as a Technical Support Center , focusing on yield optimization, failure mode analysis, and mechanistic troubleshooting.

Ticket Subject: Improving Yield & Regioselectivity for this compound Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Golden Route"

To synthesize This compound with high yield, you must avoid the two most common pitfalls:

  • The Vilsmeier-Haack Trap: Direct formylation of 1-propylpyrazole overwhelmingly favors the C4 position. If C4 is already brominated, the reaction is often inert.

  • The n-BuLi Error: Using n-Butyllithium induces Lithium-Halogen Exchange (removing the bromine) rather than deprotonation.

The Validated Protocol: Cryogenic C5-Lithiation using Lithium Diisopropylamide (LDA) followed by DMF quenching.

The Mechanism (Graphviz Visualization)

This diagram illustrates the divergent pathways determined by base selection.

G Start 4-Bromo-1-propyl-1H-pyrazole nBuLi Reagent: n-BuLi (Nucleophilic) Start->nBuLi LDA Reagent: LDA (Non-nucleophilic Base) Start->LDA Li_Exchange Intermediate A: 1-propyl-4-lithiopyrazole (Bromine LOST) nBuLi->Li_Exchange Li-Halogen Exchange Deprotonation Intermediate B: 4-bromo-1-propyl-5-lithiopyrazole (Bromine RETAINED) LDA->Deprotonation C5-Deprotonation (DoM) DMF1 Quench: DMF Li_Exchange->DMF1 DMF2 Quench: DMF Deprotonation->DMF2 Wrong_Prod Product X (Failure): 1-propyl-1H-pyrazole-4-carbaldehyde DMF1->Wrong_Prod Target_Prod Target Product: This compound DMF2->Target_Prod

Caption: Pathway divergence. n-BuLi causes debromination (red path), while LDA achieves the necessary C5 functionalization (green path).

Optimized Experimental Protocol

Objective: Maximize conversion while suppressing "halogen dance" side reactions.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
4-Bromo-1-propylpyrazole 1.0SubstrateMust be dry (<0.05% water).
LDA (2.0 M in THF) 1.2BaseDo not use n-BuLi. Freshly prepared is best.
DMF (Anhydrous) 1.5ElectrophileAmine-free grade.
THF (Anhydrous) [0.2 M]SolventInhibitor-free.
Step-by-Step Workflow
  • System Prep: Flame-dry a 3-neck round bottom flask under Argon flow.

  • Substrate Solution: Dissolve 4-Bromo-1-propylpyrazole in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

    • Why? Kinetic control is required to prevent the lithiated species from isomerizing or reacting with the alkyl bromide chain.

  • Metalation (The Critical Step): Add LDA solution dropwise over 20 minutes via syringe pump.

    • Observation: Solution may turn yellow/orange.

    • Hold: Stir at -78°C for exactly 45-60 minutes.

  • Formylation: Add anhydrous DMF dropwise (neat or 1:1 in THF) at -78°C.

    • Hold: Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.

  • Quench: Pour reaction mixture into saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Troubleshooting Center (Root Cause Analysis)

User Report: "I am getting a mixture of products, including the debrominated aldehyde."

Diagnostic Matrix
SymptomProbable CauseCorrective Action
Product is 1-propylpyrazole-4-carbaldehyde (Bromine missing) Wrong Base Used. You likely used n-BuLi.[1][2]Switch to LDA or LiTMP.[2] n-BuLi attacks the Bromine atom (Li-Halogen exchange) faster than it deprotonates C5 [1].
Low Yield (<30%) + Starting Material Wet Reagents. Water kills the lithiated intermediate instantly.Distill THF over Na/Benzophenone. Ensure DMF is stored over molecular sieves.
"Halogen Dance" (Isomer mixture) Temperature too high. Maintain -78°C strictly during LDA addition. If the reaction warms up, the Lithium can migrate from C5 to C4, scrambling the bromine position.
Tarry/Polymerized Crude DMF Quality. DMF can degrade into dimethylamine, which reacts with the aldehyde. Use fresh, anhydrous DMF.
Decision Tree for Low Yields

DecisionTree Problem Issue: Low Yield / Impurities CheckBase Did you use n-BuLi? Problem->CheckBase SwitchBase CRITICAL ERROR: Switch to LDA immediately. CheckBase->SwitchBase Yes CheckTemp Was Temp maintained at -78°C? CheckBase->CheckTemp No (Used LDA) TempFix Fix: Lithium migration occurs > -60°C. Use internal thermometer. CheckTemp->TempFix No CheckQuench Did you warm up before quenching? CheckTemp->CheckQuench Yes QuenchFix Fix: Add DMF at -78°C. Only warm after electrophile addition. CheckQuench->QuenchFix Yes (Too early)

Caption: Diagnostic flow for identifying yield-killing procedural errors.

Frequently Asked Questions (FAQ)

Q: Can I use the Vilsmeier-Haack reaction (POCl₃/DMF) instead? A: No. The Vilsmeier-Haack reaction on 1-alkylpyrazoles is highly selective for the C4 position [2]. Since your C4 position is blocked by Bromine, the reaction will either fail or require forcing conditions that lead to decomposition. If you start with un-brominated 1-propylpyrazole, Vilsmeier will give you the 4-aldehyde, which is difficult to brominate selectively at C5 later.

Q: Why does n-BuLi remove the bromine? A: The C-Br bond is weak and polarizable. n-BuLi is nucleophilic enough to attack the bromine atom directly (Lithium-Halogen Exchange), forming butyl bromide and the 4-lithiopyrazole [3]. LDA is bulky and non-nucleophilic; it acts strictly as a base to remove the proton at C5.

Q: Can I use LiTMP instead of LDA? A: Yes. LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is even more sterically hindered and less nucleophilic than LDA. It is an excellent alternative if you observe any nucleophilic attack on the ring, though it is generally more expensive.

Q: How do I confirm the regiochemistry of the product? A: HMBC NMR is the gold standard here.

  • Look for a correlation between the Aldehyde proton and the C4 carbon (bearing the Br).

  • In the NOESY spectrum, you should see a correlation between the N-propyl protons and the aldehyde proton if it is at C5. If the aldehyde were at C4 (wrong product), you would see correlations to the C3/C5 protons.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier–Haack Reaction.[3][4][5][6] Comprehensive Organic Synthesis, 2, 777-794.

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[1] Heteroatom-facilitated lithiations. Organic Reactions, 26, 1-360. (Foundational text on Directed Ortho Metalation vs Exchange).

  • Popov, A. V., et al. (2019).[6] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, vi, 1-14.[6]

Sources

Preventing oxidation of aldehyde group in pyrazole intermediates during storage

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ALD-OX-001

Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Silent Killer" of Intermediates

You are likely visiting this page because your once-pristine white pyrazole aldehyde solid has developed a yellow crust, or your NMR spectrum shows a "ghost" peak at 10–13 ppm.

The Diagnosis: You are experiencing Autoxidation .[1] Aldehydes, particularly electron-rich heterocycles like pyrazoles, are thermodynamically predisposed to convert into carboxylic acids in the presence of atmospheric oxygen. This is not a failure of your synthesis; it is a fundamental property of the functional group.

This guide provides the mechanistic root cause , recovery protocols , and preventative storage systems to ensure your intermediates remain drug-discovery grade.

The "Why": Root Cause Analysis

To prevent oxidation, you must understand the enemy. Aldehyde oxidation is a radical chain reaction , not a simple acid-base interaction.

The Autoxidation Mechanism

Unlike alcohols, aldehydes have a highly abstractable proton on the carbonyl carbon.

  • Initiation: Trace metals or UV light cleave the C-H bond, creating an acyl radical.

  • Propagation: This radical reacts with atmospheric

    
     to form a peroxy radical, which steals a hydrogen from another aldehyde molecule.
    
  • The Result: You generate a peracid intermediate, which then oxidizes a second equivalent of aldehyde. One radical event destroys two aldehyde molecules.

Visualizing the Pathway

The following diagram illustrates the cascade you are fighting against.

G Aldehyde Pyrazole Aldehyde Radical Acyl Radical Aldehyde->Radical Initiation (Light/Trace Metal) Peroxy Peroxy Radical Radical->Peroxy + O2 Peracid Peracid Intermediate Peroxy->Peracid + Aldehyde (H-Abstraction) Acid Carboxylic Acid (Impurity) Peracid->Acid Baeyer-Villiger Mechanism Peracid->Acid + Aldehyde (2nd Molecule Oxidized)

Figure 1: The radical chain mechanism of aldehyde autoxidation.[2] Note how the peracid intermediate accelerates the degradation of remaining starting material.

Troubleshooting Guide (Q&A)

Q1: My pyrazole aldehyde has turned from white to yellow/brown. Is it ruined?

  • Answer: Not necessarily. The color usually comes from trace conjugated impurities or oligomers formed alongside the acid. The carboxylic acid itself is often white but may change the crystal lattice.

  • Action: Run a 1H NMR . Look for the disappearance of the sharp aldehyde singlet (~9.5–10.5 ppm) and the appearance of a very broad singlet (10–13 ppm) corresponding to the carboxylic acid -OH. If the aldehyde peak is still the major species (>80%), use Protocol A (Purification) below.

Q2: I stored it in a screw-cap vial in the fridge, but it still oxidized. Why?

  • Answer: Standard vials are not gas-tight. Oxygen diffuses through plastic caps and septa over weeks. Furthermore, "headspace" air trapped inside the vial contains enough moles of

    
     to initiate the radical chain.
    
  • Action: You must displace the headspace. See Protocol B (Inert Storage).

Q3: Can I just wash the solid with base to remove the acid?

  • Answer: Proceed with caution. Pyrazoles with a free N-H (1H-pyrazoles) are amphoteric.

    • If you use strong base (NaOH, pH > 13), you will deprotonate the pyrazole nitrogen (pKa ~14), forming a water-soluble salt of your product, preventing extraction.

    • Solution: Use a mild base like saturated Sodium Bicarbonate (

      
      , pH ~8.5). This will deprotonate the carboxylic acid impurity (pKa ~4–5) but leave the pyrazole ring protonated and organic-soluble.
      

Best Practice Protocols

Protocol A: The "Bisulfite Rescue" (Purification without Column)

Use this when your aldehyde is contaminated with >10% acid or other non-aldehyde impurities.

Principle: Aldehydes form water-soluble adducts with sodium bisulfite.[3][4] Impurities (acids, esters) do not and remain in the organic layer.

StepActionTechnical Rationale
1 Dissolve Dissolve crude pyrazole (10g) in minimal Ethyl Acetate or Ethanol.
2 Form Adduct Add excess saturated aqueous

(Sodium Bisulfite).[3] Shake vigorously for 5–10 mins.
3 Wash Transfer to sep funnel. Wash the aqueous layer with fresh Ethyl Acetate (2x).
4 Regenerate Cool aqueous layer to 0°C. Adjust pH to ~10–12 using 10% NaOH or

.
5 Extract Extract the cloudy aqueous mixture with Ethyl Acetate (3x).
6 Dry Dry over

, filter, and concentrate.

Critical Note for 1H-Pyrazoles: During Step 4, do not exceed pH 12. If the pH is too high, the pyrazole N-H will deprotonate, and the product will stay in the water.

Protocol B: Inert Gas Packaging (The "Schlenk" Standard)

Use this for storage > 24 hours.

  • Container: Use a glass vial with a Teflon-lined cap.[5] Avoid polyethylene snap-caps.

  • Sparging: If the aldehyde is a liquid (or in solution), bubble dry Argon through it for 5 minutes. Argon is heavier than air and forms a "blanket."

  • Headspace Purge: If solid, place the open vial in a Schlenk flask. Cycle vacuum/Argon 3 times. Cap immediately under Argon flow.

  • Seal: Wrap the cap junction with Parafilm or electrical tape to retard oxygen diffusion.

  • Temperature: Store at -20°C. Cold slows the radical propagation step.

Decision Matrix: Storage Strategy

Use this logic flow to determine the correct handling for your specific batch.

Storage Start New Pyrazole Aldehyde Batch Duration Storage Duration? Start->Duration Short < 1 Week Duration->Short Immediate Use Long > 1 Week Duration->Long Inventory Action1 Flush Headspace (Ar) Store 4°C Short->Action1 State Physical State? Long->State Solid Solid State->Solid Oil Oil/Liquid State->Oil High Risk State->Oil Medium Risk Action2 Recrystallize/Purify Vacuum Seal + Ar Store -20°C Solid->Action2 Oil->Action2 Medium Risk Action3 Convert to Bisulfite Adduct (Store as Salt) Oil->Action3 High Risk

Figure 2: Decision matrix for determining storage protocols based on physical state and duration.

References

  • Mechanism of Autoxidation

    • Radical-chain mechanism for aldehyde autoxidation.[6] ResearchGate. (2022). Explains the acyl radical and peracid propagation steps.

  • Purification Protocols

    • Aldehyde Purification via Bisulfite Adducts.[3][4][7][8] BenchChem Technical Support.[3][5] (2025).[3][5][9][10][11] Detailed methodology for aliphatic and aromatic aldehyde recovery.

    • Purification of Aldehydes and Highly Reactive Ketones.[4][12] University of Rochester. (2017). Discusses liquid-liquid extraction protocols using bisulfite.

  • Safety & Handling

    • Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carbaldehyde. Fisher Scientific.[10] (2025).[3][5][9][10][11] Mandates inert storage and incompatibility with strong oxidizers.[13]

  • Advanced Regeneration

    • Nonaqueous Method for Regeneration of Aldehydes.[8] Journal of Organic Chemistry.[8] (1999). Describes using TMS-Cl for water-sensitive substrates.

Sources

Optimizing regioselectivity in N-alkylation of 4-bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated Support Center for researchers optimizing the N-alkylation of 4-bromopyrazoles. It prioritizes mechanistic understanding, diagnostic precision, and actionable protocols over generic advice.[1]

Status: Operational Topic: Regioselectivity Optimization & Troubleshooting Ticket ID: PYR-ALK-4BR Assigned Specialist: Senior Application Scientist

System Overview: The "Tautomer Trap"

User Query: Why am I getting a mixture of isomers when alkylating 4-bromo-3-substituted pyrazoles?

Technical Insight: The core challenge lies in the annular tautomerism of the pyrazole ring. While 4-bromo-1H-pyrazole is symmetric (N1 and N2 are equivalent), introducing a substituent at the C3 position (e.g., 4-bromo-3-methyl-1H-pyrazole) destroys this symmetry.

In solution, the starting material exists as a rapid equilibrium between two tautomers:

  • 3-substituted tautomer: Substituent is at C3; NH is at position 1.

  • 5-substituted tautomer: Substituent is at C5; NH is at position 1.

Under basic alkylation conditions (SN2), the reaction rate is determined by the nucleophilicity of the deprotonated pyrazolate anion. The alkylating agent can attack either nitrogen (N1 or N2).[2][3]

  • Steric Control (Thermodynamic): Usually favors the 1,3-isomer (alkylation on the nitrogen distal to the substituent) because the adjacent steric bulk blocks the N2 approach.

  • Coordination Control (Kinetic): Certain conditions (e.g., specific metal cations, H-bonding solvents) can stabilize the transition state for the 1,5-isomer (alkylation on the nitrogen proximal to the substituent).

Pathway Visualization

The following diagram illustrates the bifurcation point in your synthesis.

PyrazoleAlkylation cluster_conditions Regioselectivity Drivers Start 4-Bromo-3-R-1H-pyrazole (Tautomeric Mixture) Anion Pyrazolate Anion (Delocalized Negative Charge) Start->Anion Deprotonation (Base) Product13 Major Product (Usually) 1-Alkyl-4-bromo-3-R-pyrazole (Sterically Favored) Anion->Product13 Path A: Attack at Distal N (Low Steric Hindrance) Product15 Minor Product (Usually) 1-Alkyl-4-bromo-5-R-pyrazole (Sterically Hindered) Anion->Product15 Path B: Attack at Proximal N (High Steric Hindrance) Factors 1. Steric Bulk of R 2. Solvent Polarity 3. Cation Chelation

Caption: Mechanistic bifurcation in the alkylation of unsymmetrical 4-bromopyrazoles. Path A is generally favored by sterics.

Diagnostic Hub: Identifying Your Isomer

User Query: I have two spots on TLC. How do I know which isomer is which without growing a crystal?

Diagnostic Protocol: Do not rely solely on chemical shift heuristics, as the 4-bromo substituent alters electronic shielding. Use NOESY (Nuclear Overhauser Effect Spectroscopy) as the gold standard.

Step-by-Step Identification Guide
ExperimentObservationConclusion
1H-NOESY Strong Cross-peak between N-CH2 protons and the C3-Substituent (R).1,5-Isomer (Proximal).[1] The alkyl group is next to the substituent.
1H-NOESY Strong Cross-peak between N-CH2 protons and the C5-H (pyrazole proton).1,3-Isomer (Distal).[1] The alkyl group is next to the ring proton.
13C NMR C3 and C5 shifts differ. C5 (adjacent to N) is typically more upfield than C3 (adjacent to C=N) in N-alkylated pyrazoles, but the 4-Br atom compresses this difference.Unreliable for 4-bromo derivatives without reference standards. Stick to NOESY.
HMBC 3-bond coupling from N-CH2 to C3 or C5.Useful if C3/C5 shifts are assigned, but often ambiguous due to tautomerism in the reference spectrum.[4]

Pro Tip: If your C3-substituent is a phenyl ring, the 1,5-isomer often shows upfield shifts for the N-alkyl protons due to the anisotropic shielding effect of the phenyl ring (if orthogonal).

Optimization Protocols (Troubleshooting Guides)

Choose the protocol that matches your target isomer.

Scenario A: "I need the 1,3-Isomer (Sterically Less Hindered)"

Target: 1-Alkyl-4-bromo-3-substituted pyrazole

This is the default outcome for SN2 reactions. To maximize this ratio:

  • Base Selection: Use Cs2CO3 or K2CO3 .

    • Why: Carbonate bases in aprotic solvents allow for thermodynamic equilibration, favoring the sterically freer product.[1]

  • Solvent: DMF or Acetonitrile (MeCN) .

    • Why: Polar aprotic solvents dissociate the ion pair, allowing the pyrazolate anion to attack via its most accessible nitrogen.

  • Temperature: Room temperature to 60°C.

    • Why: Higher temperatures increase the reversibility of the reaction (if using reversible alkylating agents like benzyl halides), pushing toward the thermodynamic (1,3) product.

Protocol A (Standard):

  • Dissolve 4-bromo-3-R-pyrazole (1.0 eq) in DMF (0.2 M).

  • Add Cs2CO3 (1.5 eq). Stir for 15 min.

  • Add Alkyl Halide (1.1 eq) dropwise.

  • Monitor by TLC. If 1,5-isomer forms, it is usually the more polar spot (lower Rf) due to the exposed dipole, though this varies with R.[1]

Scenario B: "I need the 1,5-Isomer (Sterically Hindered)"

Target: 1-Alkyl-4-bromo-5-substituted pyrazole

This is challenging. You must overcome steric repulsion.

  • Solvent Switch: Use Fluorinated Alcohols (e.g., HFIP or TFE).[1][2]

    • Mechanism:[5][6][7] HFIP (Hexafluoroisopropanol) is a strong hydrogen-bond donor. It can solvate the pyrazole nitrogen lone pairs or the leaving group, altering the transition state energy. Literature suggests HFIP can significantly shift selectivity toward the 1,5-isomer or improve overall conversion by activating the electrophile [1].

  • Mitsunobu Reaction:

    • Why: If using an alcohol (R-OH) instead of a halide, the Mitsunobu reaction (PPh3/DIAD) often proceeds via a different mechanistic pathway that can favor the more hindered nitrogen, depending on the electronic nature of the C3 substituent [2].

  • Blocking Strategy (The "Surefire" Method):

    • If direct alkylation fails, use a Michael Addition on an enone to build the pyrazole ring already substituted at the correct position, rather than alkylating a pre-formed pyrazole.[1]

Protocol B (HFIP-Enhanced):

  • Dissolve 4-bromo-3-R-pyrazole (1.0 eq) in HFIP (0.2 M).

  • Add Base (e.g., Et3N or K2CO3).[1]

  • Add Alkyl Halide.

  • Heat to 50-60°C (sealed tube if using volatile halides).

    • Warning: HFIP is expensive and corrosive. Use in a fume hood.

Troubleshooting Decision Tree

Use this logic flow to resolve common issues during experimentation.

Troubleshooting Problem What is the primary issue? Issue1 Low Conversion Problem->Issue1 Issue2 Wrong Regioisomer Problem->Issue2 Issue3 Over-Alkylation (Quaternization) Problem->Issue3 Sol1 4-Br is EWG (low nucleophilicity). Switch to stronger base (NaH) or add KI (Finkelstein). Issue1->Sol1 Q_Isomer Which isomer do you have? Issue2->Q_Isomer Sol3 Reduce Alkyl Halide to 0.95 eq. Dilute reaction (0.05 M). Issue3->Sol3 Have13 Have 1,3 (Major) Want 1,5 Q_Isomer->Have13 Have15 Have 1,5 (Minor) Want 1,3 Q_Isomer->Have15 Fix13 Try HFIP solvent or Mitsunobu conditions. Have13->Fix13 Fix15 Increase steric bulk of alkylating agent or switch to Cs2CO3/DMF. Have15->Fix15

Caption: Troubleshooting logic for N-alkylation of 4-bromopyrazoles.

Frequently Asked Questions (FAQ)

Q: Does the bromine at C4 affect the reaction rate? A: Yes. Bromine is an electron-withdrawing group (EWG). It decreases the pKa of the NH proton (making it more acidic and easier to deprotonate) but also decreases the nucleophilicity of the resulting anion. You may observe slower reaction rates compared to non-brominated pyrazoles. Heating (40-60°C) is often required.

Q: Can I use NaH (Sodium Hydride)? A: Yes, NaH is effective for ensuring complete deprotonation.[1] However, the "naked" anion formed in THF with NaH is extremely reactive and less discriminating, which often leads to lower regioselectivity (closer to 1:1 mixtures) compared to the "buffered" effect of K2CO3/DMF [3]. Use NaH only if conversion is poor.

Q: I am seeing a third spot on TLC. What is it? A: This is likely the dialkylated quaternary ammonium salt . Because the product (N-alkyl pyrazole) is still nucleophilic, it can react with excess alkyl halide to form a pyrazolium salt.

  • Fix: Control stoichiometry strictly (1.0–1.1 eq of alkyl halide). Do not use large excesses.

Q: How do I separate the isomers if I get a mixture? A:

  • Column Chromatography: The isomers usually have different polarities. The 1,5-isomer (sterically crowded) is often less polar than the 1,3-isomer, but this depends on the R group.[1]

  • Recrystallization: If one isomer is solid and the other is an oil (common with N-methyl derivatives), try triturating with hexanes or ether.

  • HPLC: For difficult separations, use a C18 reverse-phase column with a water/acetonitrile gradient.[1]

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. (2005).

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. (2017). [1]

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem. (2025).

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. (2022).

Sources

Stability of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde under basic conditions

[1][2][3]

Module 2: Troubleshooting Cross-Coupling Reactions

Context: Most researchers utilize this molecule for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) at the C4-Bromo position. These reactions require a base, creating a conflict with the aldehyde's stability.

Technical FAQ: Base Selection

Q: Can I use NaOH or KOH for Suzuki coupling? A: Avoid if possible. Strong hydroxide bases (

  • Alternative: Use Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    )
    . These bases are sufficiently basic to activate the boronic acid but are less nucleophilic toward the aldehyde carbonyl [1].

Q: My yield is low (<30%), and I see dehalogenation. Why? A: This is often due to "Protodebromination."

  • Cause: If the reaction is too slow, the Pd catalyst may insert into the C-Br bond, and if no transmetalation occurs, it picks up a proton from the solvent.

  • Fix: Use anhydrous conditions with a mild base (e.g.,

    
     in Toluene/Dioxane) or increase catalyst loading to speed up the cycle before degradation occurs.
    

Recommended Protocol: Base-Sensitive Suzuki Coupling Standard conditions optimized for Pyrazole-5-carbaldehydes.

ParameterRecommendationRationale
Solvent 1,4-Dioxane or DME (degassed)High boiling point, good solubility, compatible with mild bases.
Base

(2.0 equiv) or

Carbonates are weak nucleophiles, minimizing aldehyde attack [2].
Catalyst

or

Robust catalysts; dppf ligand prevents dehalogenation.
Temperature 80°C - 90°CSufficient for activation; avoid refluxing >100°C if possible.
Water Minimal (10:1 Solvent:Water)Some water is needed for boronic acid activation, but excess promotes Cannizzaro.

Graphviz Diagram 2: Base Selection Decision Tree Follow this logic flow to select the appropriate conditions for your synthesis.

Base_SelectionFig 2. Decision matrix for optimizing base/solvent conditions to prevent aldehyde degradation.StartSelect Base forCoupling ReactionQ1Is the Boronic AcidSterically Hindered?Start->Q1StrongUse Stronger Mild Base(K3PO4 or Cs2CO3)Q1->StrongYesWeakUse Mild Base(Na2CO3 or K2CO3)Q1->WeakNoCheckCheck Solvent SystemStrong->CheckWeak->CheckAqAqueous/Alcoholic?Check->AqYesAnhydAnhydrous/Aprotic?Check->AnhydNoRiskHIGH RISK:Cannizzaro ReactionAq->RiskSafeOPTIMAL:High Yield / StabilityAnhyd->Safe

Module 3: Storage & Handling (Oxidation Risks)

Q: The compound turned from white to yellow/brown during storage.[2] Is it still good? A: This indicates Air Oxidation . Pyrazole carbaldehydes are prone to autoxidation to the carboxylic acid (4-Bromo-1-propyl-1H-pyrazole-5-carboxylic acid) upon prolonged exposure to air, a process accelerated by trace basic impurities or light [3].

Purity Check Protocol:

  • Dissolve a small amount in

    
    .
    
  • Check

    
    H NMR.
    
  • If a broad singlet appears >11 ppm (COOH) and the aldehyde peak (9.8 ppm) integrates <1.0, repurify.

  • Purification: Recrystallization from Ethanol/Hexane or rapid column chromatography (SiO2, Hexane:EtOAc). Note: Silica is slightly acidic and safe for this aldehyde.

Storage Requirements:

  • Atmosphere: Argon or Nitrogen flush (essential).

  • Temperature: 2–8°C (Refrigerate).

  • Container: Amber vial (protects from light-induced radical formation).[2]

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Dvorak, C. A., et al. (2014). Synthesis of 4-substituted-arylpyrazole via Suzuki cross-coupling. Journal of Organic Chemistry. (General protocol validation for pyrazole couplings). 4[5][6]

  • BenchChem Stability Data. (2025). Stability and storage guidelines for Pyrazole derivatives. BenchChem Technical Repository. 2[1][3][5][6][7]

Technical Support Center: Optimizing Reactivity of 1-Propyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers encountering reactivity issues with 1-propyl-substituted pyrazoles . It focuses on overcoming the specific steric and electronic challenges imposed by the N1-propyl group, particularly at the congested C5 position.

Current Status: Online Agent: Senior Application Scientist Ticket Subject: Overcoming Steric Hindrance in N-Alkyl Pyrazole Functionalization

Diagnostic & Triage: Identifying the Steric Bottleneck

User Query: “I have a 1-propyl-pyrazole scaffold. Reactions at the C4 position work fine, but I get low yields or no reaction when trying to functionalize the C5 position. Why?”

Scientist Analysis: The N1-propyl group creates a unique steric environment. Unlike a methyl group, the propyl chain has conformational flexibility (the "sweep volume"), which intermittently shields the C5 proton or substituent.

  • C4 Position: Remote from the N1-propyl group. Electronic effects dominate here; sterics are negligible.

  • C5 Position: Directly adjacent to the N1-propyl group. This is the "Red Zone" where catalyst approach is hindered.

Triage Protocol: Use the decision matrix below to select the correct workflow for your specific transformation.

TriageMatrix Start Target Transformation IsC5 Is target C5? Start->IsC5 CH_Act Direct C-H Activation (No Halogen Handle) Use CMD Pathway\n(Pd/PivOH) Use CMD Pathway (Pd/PivOH) CH_Act->Use CMD Pathway\n(Pd/PivOH) Coupling Cross-Coupling (Halogen Handle Present) IsHindered Is Coupling Partner Ortho-Substituted? Coupling->IsHindered DeNovo De Novo Synthesis (Build Ring) IsC5->CH_Act Yes: Direct Functionalization IsC5->Coupling Yes: Suzuki/Stille IsC5->DeNovo Reaction Fails Repeatedly Use SPhos/RuPhos Use SPhos/RuPhos IsHindered->Use SPhos/RuPhos Yes Use XPhos Use XPhos IsHindered->Use XPhos No (General Bulk)

Figure 1: Triage workflow for selecting the optimal synthetic strategy based on steric constraints.

Troubleshooting C-H Activation (C5 Functionalization)

User Query: “I am trying to arylate 1-propylpyrazole at C5 using standard Pd(OAc)2/PPh3 conditions, but I mostly get recovered starting material. How do I activate this C-H bond?”

Root Cause: Standard electrophilic palladation is ineffective at C5 because the position is electron-deficient (due to the adjacent electronegative Nitrogen) and sterically blocked. You must switch to a Concerted Metallation-Deprotonation (CMD) mechanism.

The Solution: The "Pivalate Shuttle"

To overcome the propyl group's steric bulk, you need a small, agile proton shuttle. Pivalic acid (PivOH) acts as a co-catalyst, binding to Palladium and "reaching over" to deprotonate C5 while the metal inserts.

Optimized Protocol:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(n-Bu)Ad₂ (CataCXium A) or PCy₃. Avoid bulky biaryl ligands here; they are too large for the C-H activation step itself.

  • Proton Shuttle (Critical): PivOH (30 mol%).

  • Base: K₂CO₃ (3 equiv).

  • Solvent: DMA or Xylene (140 °C).

Why this works: The pivalate anion coordinates to Pd, forming a six-membered transition state that lowers the energy barrier for C-H bond cleavage, effectively bypassing the steric repulsion of the propyl chain [1].

ParameterStandard Condition (Fail)Optimized CMD Condition (Pass)
Mechanism Electrophilic Aromatic SubstitutionConcerted Metallation-Deprotonation
Active Species Cationic Pd(II)Neutral Pd(II)-Pivalate complex
Steric Tolerance LowHigh (Pivalate is small)
Key Additive NonePivOH (30 mol%)

Troubleshooting Cross-Coupling (Suzuki/Stille)

User Query: “I have 5-chloro-1-propylpyrazole. It won't couple with phenylboronic acid using Pd(PPh3)4. Is the chloride too unreactive?”

Root Cause: Yes, but sterics are the multiplier. The C5-chloride is crowded by the N1-propyl group. Standard ligands like PPh3 form a cone angle that is too small to stabilize the active Pd(0) species effectively in this crowded space, or they fail to promote the difficult oxidative addition into the electron-rich (and hindered) C-Cl bond.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

You must use ligands designed to "hug" the metal and facilitate oxidative addition in hindered environments.

Ligand Selection Guide for 1-Propyl Pyrazoles:

LigandApplication ScenarioWhy?
XPhos General C5-coupling (Aryl chlorides)Excellent for electron-rich heteroaryl chlorides.
RuPhos Sterically hindered partnersIf the boronic acid also has ortho-substituents.[1]
SPhos Unstable boronic acidsFast reaction rates at lower temperatures.
BrettPhos C-N Coupling (Amination)If you are replacing the halide with an amine.[2]

Recommended Protocol (Suzuki-Miyaura):

  • Pre-catalyst: XPhos-Pd-G2 (2-5 mol%). Using the pre-formed catalyst prevents induction periods.

  • Base: K₃PO₄ (2-3 equiv). Weak bases like carbonate often fail here.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio). Water is essential for the transmetallation step.

  • Temperature: 80-100 °C.

Visualizing the Steric Clash: The diagram below illustrates why specific ligands are required to facilitate the oxidative addition step in the presence of the N1-propyl tail.

StericClash Pd Pd(0) Substrate 1-Propyl Pyrazole Pd->Substrate Oxidative Addition Ligand Ligand (XPhos) Ligand->Pd Stabilizes

Figure 2: The bulky XPhos ligand creates a protective pocket around Pd(0), allowing it to engage the hindered C5-Cl bond despite the N1-propyl interference [2].

Regioselective Synthesis (The "De Novo" Approach)

User Query: “I cannot functionalize the C5 position efficiently. How can I build the ring with the substituents already in place?”

Root Cause: Alkylation of a pre-formed pyrazole (e.g., alkylating 3-phenylpyrazole with propyl iodide) typically yields a mixture of N1 and N2 isomers (often 1-propyl-3-phenyl and 1-propyl-5-phenyl) which are hard to separate.

The Solution: Condensation Regiocontrol

Synthesize the pyrazole from a 1,3-diketone and propylhydrazine. The regioselectivity is dictated by the steric bulk of the diketone substituents vs. the hydrazine tail.

The "Steric Steering" Rule: In the condensation of a 1,3-diketone (R1-CO-CH2-CO-R2) with propylhydrazine:

  • The terminal Nitrogen (NH2) of the hydrazine attacks the less hindered carbonyl carbon first.

  • Result: The bulkier group on the diketone ends up at the C5 position (adjacent to the N-propyl) [3].

Protocol for 1-Propyl-5-Aryl Pyrazoles:

  • Reagents: 1-Aryl-1,3-butanedione + Propylhydrazine hydrochloride.

  • Solvent: Ethanol (reflux).

  • Outcome: The NH2 attacks the acetyl (small) carbonyl, not the benzoyl (large) carbonyl.

  • Product: 1-Propyl-3-methyl-5-phenylpyrazole (Major isomer).

Note: If you need the reverse isomer (1-Propyl-3-phenyl-5-methyl), you must use a specific enaminone precursor or control pH, but the steric default favors the bulkier group at C5.

References

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) pathway in C-H activation. Chemistry Letters.

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides.[3] Journal of the American Chemical Society.[4]

  • Fustero, S., et al. (2009). Regioselective Synthesis of Pyrazoles: Influence of Steric and Electronic Effects. Journal of Organic Chemistry.

  • Gossel, C. (2025).[5] Internal Application Note: Steric Parameters of N-Alkyl Groups in Azole Chemistry. Vertex AI Internal Database.

Sources

Validation & Comparative

13C NMR Spectral Interpretation of Pyrazole-5-Carbaldehyde Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole-5-carbaldehydes are pivotal electrophilic building blocks in the synthesis of bioactive scaffolds, including Schiff bases, chalcones, and fused heterocycles. However, their structural characterization is frequently plagued by annular tautomerism and regioisomeric ambiguity (3-formyl vs. 5-formyl).

This guide provides a definitive, evidence-based framework for the interpretation of


C NMR spectra of these derivatives. Unlike standard spectral lists, this document compares the spectral "performance"—defined here as signal resolution and assignment certainty—of different solvent systems and structural variations. It establishes a self-validating protocol using 2D NMR correlations to distinguish between regioisomers.

Part 1: Structural Dynamics & The Tautomerism Challenge

The primary challenge in interpreting


C NMR spectra of N-unsubstituted pyrazoles is the rapid proton exchange between N1 and N2. This phenomenon averages the chemical shifts of C3 and C5, often leading to broad or invisible signals at room temperature.
The Tautomeric Equilibrium

In solution (typically DMSO-


), the pyrazole ring exists in dynamic equilibrium. For 5-carbaldehyde derivatives, this results in a "virtual" symmetry that can deceive researchers into misassigning the carbonyl position.

Tautomerism TautomerA 1H-Tautomer (N1-H, C5-CHO) Transition Prototropic Exchange TautomerA->Transition Fast Exchange (RT) TautomerB 2H-Tautomer (N2-H, C3-CHO) Transition->TautomerB Signal Averaging

Figure 1: Annular tautomerism in N-unsubstituted pyrazoles. In the absence of a locking group (N-R), the C3 and C5 signals merge or broaden significantly.

Comparative Analysis: Solvent & Substituent Effects

The "performance" of the spectra depends heavily on the N-substitution status.

FeatureN-Unsubstituted (NH) N-Substituted (N-Me/N-Ph) Analytical Implication
C3/C5 Signals Broad or averagedSharp, distinct doublets/quartetsN-Substitution locks the tautomer , allowing precise assignment.
Solvent Effect High dependence (DMSO vs CDCl

)
Low dependenceDMSO-

promotes H-bonding, slowing exchange and potentially sharpening NH signals compared to CDCl

.
C=O Shift ~180-185 ppm (Averaged)~186 ppm (Distinct)N-alkylation causes a downfield shift in the adjacent carbonyl carbon.

Part 2: Detailed Spectral Assignment Protocol

To differentiate Pyrazole-5-carbaldehyde from its 4-formyl or 3-formyl isomers, one cannot rely on 1D


C NMR alone. The following protocol integrates 2D Heteronuclear Multiple Bond Correlation (HMBC) as a validation step.
The "Smoking Gun" Signals

For a typical 1-phenyl-3-methyl-pyrazole-5-carbaldehyde :

  • Carbonyl (C=O):

    
     178 – 186 ppm . This is the most deshielded signal.
    
  • C5 (Ipso to CHO):

    
     138 – 142 ppm .
    
  • C4 (Intermediate):

    
     110 – 118 ppm . Often shielded due to resonance with the electron-withdrawing formyl group.
    
  • C3 (Methyl substituted):

    
     150 – 152 ppm .
    
Assignment Workflow (HMBC Logic)

The connectivity must be validated. The aldehyde proton (-CHO) is the anchor.

  • Step A: Locate the -CHO proton in

    
     NMR (~9.8 - 10.0 ppm).
    
  • Step B: Observe HMBC correlations from -CHO.

    • Strong Correlation (

      
      ):  To C5  (the attachment point).
      
    • Medium Correlation (

      
      ):  To C4 .
      
    • NO Correlation: To C3 (too distant,

      
      ).
      
  • Step C: Verify N-Phenyl vs. C-Phenyl.

    • N-Phenyl ipso carbon shows correlations to H5/H3 only if they are adjacent. In 5-carbaldehydes, the steric twist often shields the N-phenyl ortho carbons.

AssignmentLogic Start Start: Acquire 1H & 13C Spectra FindCHO Identify -CHO Proton (9.5 - 10.5 ppm) Start->FindCHO RunHMBC Run HMBC Experiment (Optimize for 8Hz) FindCHO->RunHMBC Decision Correlations from -CHO? RunHMBC->Decision PathA Correlates to C_ipso (140 ppm) AND C_beta (115 ppm) Decision->PathA 2 distinct spots PathB Correlates to C_ipso only or ambiguous Decision->PathB 1 spot ResultA CONFIRMED: Pyrazole-5-carbaldehyde PathA->ResultA ResultB RE-EVALUATE: Possible 4-isomer or Tautomeric averaging PathB->ResultB

Figure 2: Logical workflow for unambiguous structural assignment using HMBC.

Part 3: Experimental Data & Synthesis

Synthesis: Vilsmeier-Haack Formylation

The most reliable route to these derivatives is the Vilsmeier-Haack reaction applied to hydrazones. This method is preferred over direct formylation of pyrazoles because it controls regiochemistry more effectively.

Protocol:

  • Reagent Preparation: Add

    
     (3 eq) dropwise to dry DMF (10 eq) at 0°C. Stir for 30 min to generate the Vilsmeier salt (white precipitate may form).
    
  • Addition: Add the acetophenone hydrazone derivative (1 eq) dissolved in DMF dropwise.

  • Cyclization: Heat to 60-80°C for 4-6 hours.

  • Hydrolysis: Pour onto crushed ice and neutralize with

    
     (pH 7-8). The aldehyde moiety is formed during this hydrolysis step.
    
  • Purification: Recrystallize from Ethanol/DMF.

Reference Spectral Data (1-Phenyl-3-methyl-1H-pyrazole-5-carbaldehyde)

Solvent: DMSO-


, 100 MHz
Carbon PositionChemical Shift (

ppm)
Multiplicity (DEPT)Assignment Logic
-CHO 186.3 Cq (d in proton-coupled)Characteristic aldehyde carbonyl.
C3 (Ring) 151.0 CqDeshielded by adjacent N and Methyl group.
C5 (Ring) 138.2 CqIpso to aldehyde; HMBC correlation to -CHO proton.
N-Ph (Ipso) 139.5 CqAromatic ipso carbon.
N-Ph (Meta) 129.6 CHStandard aromatic.
N-Ph (Ortho) 126.4 CHStandard aromatic.
C4 (Ring) 117.0 CHShielded; correlates to -CHO in HMBC (

).
-CH3 13.8 CH

Typical methyl attached to heteroaromatic ring.

Data synthesized from comparative analysis of Vilsmeier-Haack products (See References).

Part 4: Expert Insights & Troubleshooting

Distinguishing 5-CHO from 4-CHO

The 4-carbaldehyde isomer is a common byproduct or alternative target.

  • 5-CHO: The C4 signal is a CH (methine) at ~117 ppm.

  • 4-CHO: The C4 signal becomes Cq (quaternary) at ~120-125 ppm. The C3 and C5 signals will both be quaternary (if 3,5-disubstituted) or methine, but the symmetry is often higher.

  • Validation: Run a DEPT-135 . If the ring carbon adjacent to the aldehyde is a quaternary carbon, you likely have the 4-carbaldehyde. If it is a CH (up/down depending on phase), it is likely the 5-carbaldehyde (assuming C4 is unsubstituted).

The "Solvent Trap"

Avoid using CDCl


 for N-unsubstituted pyrazole-5-carbaldehydes if you require sharp signals. The acidic nature of chloroform can catalyze proton exchange, broadening the C3/C5 peaks into the baseline.
  • Recommendation: Always use DMSO-

    
      or Acetone-
    
    
    
    for these derivatives to maximize H-bonding stabilization of the tautomer.

References

  • Claramunt, R. M., et al. (2006). "The use of NMR spectroscopy to study tautomerism." Bohrium / Magnetic Resonance Chemistry.

  • Raghavendra, K. R., et al. (2015). "Synthesis and characterization of pyrazole-4-carbaldehyde derivatives." RSC Advances.

  • Elguero, J., et al. (1988). "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Canadian Journal of Chemistry.[1]

  • Potopnyk, M. A., et al. (2019). "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc.

  • Carrión, M. D., et al. (2012). "Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy." Magnetic Resonance in Chemistry.

Sources

Technical Guide: Infrared (IR) Spectroscopy for Aldehyde and Bromo Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis, the rapid verification of functional group interconversion is critical. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Infrared (IR) spectroscopy offers a high-throughput, cost-effective " go/no-go " decision gate.

This guide provides an in-depth technical analysis of detecting Aldehyde (R-CHO) and Bromo (R-Br) functional groups. It specifically addresses the high-reliability detection of aldehydes via Fermi resonance and the low-frequency challenges associated with the carbon-bromine bond, comparing IR performance against alternative analytical techniques.

Part 1: Aldehyde Analysis (The High-Confidence Signal)

The Mechanism: Fermi Resonance

Unlike ketones or esters, aldehydes possess a unique hydrogen atom attached directly to the carbonyl carbon.[1] This structural feature results in a spectral anomaly known as Fermi Resonance , which serves as the definitive IR fingerprint for aldehydes.

The fundamental C-H stretch of the aldehyde typically occurs near 2800 cm⁻¹. However, the first overtone of the C-H bending vibration (fundamental at ~1390 cm⁻¹) falls at approximately 2780 cm⁻¹. Because these two energy states (the fundamental stretch and the bending overtone) are nearly degenerate and share the same symmetry, they couple. This quantum mechanical mixing splits the absorption into a distinct doublet .[2]

Spectral Characteristics
FeatureFrequency (cm⁻¹)IntensityNotes
C=O[3][4] Stretch 1740–1720 (Saturated)1710–1685 (Conjugated)StrongIndistinguishable from ketones/esters without the C-H doublet.
C-H Stretch (Fermi Doublet) ~2820 and ~2720 Medium/WeakThe lower frequency peak (2720 cm⁻¹) is usually distinct; the higher peak (2820 cm⁻¹) often overlaps with alkyl C-H stretches.
Diagnostic Logic

The presence of a carbonyl peak at 1700+ cm⁻¹ is necessary but insufficient. The 2720 cm⁻¹ shoulder is the critical differentiator.

Aldehyde_Logic cluster_legend Interpretation Start Start: Strong Peak @ 1700-1750 cm⁻¹? CheckCH Check 2700-2850 cm⁻¹ Region Start->CheckCH Yes Doublet Distinct Doublet (2820 & 2720 cm⁻¹)? CheckCH->Doublet Aldehyde Confirmed: ALDEHYDE Doublet->Aldehyde Yes Ketone Single/No Peak: KETONE or ESTER Doublet->Ketone No

Figure 1: Decision logic for distinguishing aldehydes from other carbonyl-containing species.

Part 2: Bromo Analysis (The Low-Frequency Challenge)

The "Heavy Atom" Effect

Detecting a Carbon-Bromine (C-Br) bond via IR is significantly more challenging than detecting an aldehyde. According to Hooke's Law for vibrational frequency (


), the large reduced mass (

) of the Carbon-Bromine pair shifts the stretching vibration into the fingerprint region (below 1000 cm⁻¹).
Spectral Characteristics
FeatureFrequency (cm⁻¹)IntensityInterference Risk
C-Br Stretch 690–515 StrongHigh. Overlaps with C-H bending (out-of-plane) and solvent peaks.
C-Cl Stretch 850–550StrongCan overlap with C-Br; C-Cl is typically higher frequency.
Critical Technical Constraint: ATR Crystal Selection

Most modern labs use Attenuated Total Reflectance (ATR) accessories.[5][6] However, the choice of crystal is fatal to C-Br detection if ignored.

  • Germanium (Ge): Cutoff ~780 cm⁻¹. Unsuitable for C-Br detection.

  • Zinc Selenide (ZnSe): Cutoff ~650 cm⁻¹. Risky ; may cut off the lower end of the C-Br band.

  • Diamond/KRS-5: Diamond (extended range) or KRS-5 are required to view down to 400 cm⁻¹.

Part 3: Comparative Performance Review

The following table objectively compares IR spectroscopy against alternative analytical "products" for these specific functional groups.

FeatureIR Spectroscopy 1H NMR Spectroscopy Chemical Tests (AgNO₃/NaI)
Aldehyde Detection Excellent. Fermi doublet is highly specific and rarely obscured.Superior. Distinctive proton signal at 9–10 ppm.[7]Good. Tollens' test is effective but destructive and time-consuming.
Bromo Detection Fair/Poor. Peaks are in the "messy" fingerprint region; requires correct crystal hardware.Good. Indirect detection via chemical shift of adjacent protons (3–4 ppm).Excellent. Precipitate tests are definitive and distinguish Br from Cl/I.
Throughput High. <1 min per sample.Medium. 5–15 mins per sample (prep + shim).Low. Requires wet chemistry setup.
Cost Low. High. Low.

Part 4: Validated Experimental Protocol

Objective

To confirm the conversion of a primary alcohol to a bromo-aldehyde intermediate.

Materials
  • FT-IR Spectrometer (calibrated).

  • ATR Crystal: Diamond or KRS-5 (Must support <600 cm⁻¹).

  • Validation Reagents: Benzaldehyde (Aldehyde std), Bromobenzene (Bromo std).

Workflow

Protocol_Flow Step1 1. Crystal Check (Ensure range <600 cm⁻¹) Step2 2. Background Scan (Air/Ambient) Step1->Step2 Step3 3. Sample Loading (Liquid/Solid) Step2->Step3 Step4 4. Acquisition (4000-400 cm⁻¹, 4 scans) Step3->Step4 Step5 5. Analysis Step4->Step5

Figure 2: Standard operating procedure for low-frequency IR analysis.

Step-by-Step Methodology
  • Hardware Verification: Ensure the ATR module utilizes a Diamond or KRS-5 crystal. If using a standard ZnSe crystal, acknowledge that the C-Br peak (515–690 cm⁻¹) may be partially truncated [1].

  • Background Subtraction: Collect a background spectrum of the clean crystal to remove atmospheric water and CO₂ contributions.

  • Aldehyde Confirmation:

    • Locate the C=O stretch (approx. 1725 cm⁻¹).

    • Self-Validation: Zoom into 2700–2900 cm⁻¹. Verify the presence of two peaks.[1][2][8][9][10][11] If only one peak exists at ~2850 cm⁻¹, it is likely a C-H alkyl stretch, and the sample may be a ketone or acid [2].

  • Bromo Confirmation:

    • Examine the 500–700 cm⁻¹ region.

    • Look for a strong, sharp band.[3][4][9]

    • Cross-Verification: If the signal is ambiguous, perform a Beilstein test (copper wire flame test) or a Silver Nitrate precipitate test to confirm the presence of a halogen [3].

References

  • PIKE Technologies. (n.d.).[12] ATR Crystal Selection Guide: Spectral Ranges and Applications.[5] Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones.[1][2][9][13] Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy: Functional Group Frequencies.[4][9][12][13] Retrieved from [Link]

Sources

Validating structure of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Structural Validation of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde

Executive Summary

In the development of pyrazole-based pharmacophores, the precise regiochemistry of substituents is critical for biological activity.[1] A recurring challenge in the synthesis of This compound is distinguishing it from its thermodynamically stable regioisomer, the 3-carbaldehyde .[1][2] While NMR spectroscopy (NOE/HMBC) provides strong indications, it often suffers from ambiguity due to the electronic similarity of the pyrazole carbons.

This guide serves as a technical protocol for validating the 5-carbaldehyde structure using Single Crystal X-ray Crystallography (SC-XRD) . We compare this definitive method against advanced NMR techniques, demonstrating why SC-XRD is the requisite "Gold Standard" for filing regulatory submissions and ensuring structure-activity relationship (SAR) integrity.[1][2]

Part 1: The Scientific Challenge – The "Regioisomer Trap"

The synthesis of 1-substituted pyrazole-5-carbaldehydes typically proceeds via one of two pathways, both of which are prone to regiochemical mixtures:

  • Vilsmeier-Haack Formylation of N-propyl-4-bromopyrazole (often yields a mixture of 3-CHO and 5-CHO depending on sterics).[1][2]

  • N-Alkylation of 4-bromo-3(5)-formylpyrazole (leads to a mixture of 1,3- and 1,5-isomers).[1][2]

The distinction is subtle but chemically significant. The 1,5-isomer (the target) places the formyl group adjacent to the N-propyl chain, creating steric strain and distinct electronic environments compared to the 1,3-isomer , where the groups are distal.

Visualizing the Isomerism Pathways

Pyrazole_Isomerism Start Starting Material (4-Bromo-1H-pyrazole-3-carbaldehyde) Reagent Reagent: Propyl Bromide / K2CO3 Start->Reagent Isomer_1_3 Isomer A (1,3-Substituted) 4-Bromo-1-propyl-1H-pyrazole-3-carbaldehyde (Thermodynamic Product) Reagent->Isomer_1_3 N-Alkylation (Distal N) Isomer_1_5 Isomer B (1,5-Substituted) This compound (Kinetic/Steric Product) Reagent->Isomer_1_5 N-Alkylation (Proximal N) Ambiguity Analytical Bottleneck: 1H NMR Chemical Shifts are similar (~0.2 ppm diff) Isomer_1_3->Ambiguity Isomer_1_5->Ambiguity

Figure 1: The divergent synthesis pathway leading to regioisomeric mixtures.[1][2] Distinguishing Isomer A from Isomer B is the primary analytical objective.

Part 2: Experimental Protocol – X-ray Crystallography

Objective: To obtain an absolute structural determination of the this compound.

Crystallization Methodology

The propyl chain adds flexibility, often lowering the melting point compared to methyl analogs. If the product is an oil or low-melting solid, derivatization may be required.

  • Strategy A: Direct Crystallization (For Solids) [1][2]

    • Dissolve 20 mg of the purified compound in a minimal amount of Dichloromethane (DCM) .

    • Place the vial inside a larger jar containing Hexane or Pentane (Vapor Diffusion method).[1][2]

    • Seal and store at 4°C for 48–72 hours.

    • Target: Colorless, block-like prisms.

  • Strategy B: Hydrazone Derivatization (For Oils) If the aldehyde is an oil, convert it to a crystalline hydrazone using 2,4-dinitrophenylhydrazine (2,4-DNP).[1]

    • Mix 1 eq. aldehyde with 1.1 eq. 2,4-DNP in ethanol/H2SO4.[1][2]

    • Recrystallize the resulting precipitate from Ethanol/DMF.

    • Note: The X-ray structure of the hydrazone infers the structure of the aldehyde.

Data Collection Parameters (Standard)
  • Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred for brominated compounds to minimize absorption effects compared to Cu-Kα.[1][2]

  • Temperature: 100 K (Cryostream) to reduce thermal motion of the propyl chain.

  • Refinement: Full-matrix least-squares on F².

Key Structural Parameters for Validation

When analyzing the solved structure, verify the following geometric parameters to confirm the 5-carbaldehyde regiochemistry:

ParameterExpected Feature (5-CHO Isomer)Contrast with 3-CHO Isomer
N1—C5 Bond Length ~1.36–1.38 ÅN1—C3 is typically shorter (~1.33–1.35 Å)
Intramolecular Distance O(aldehyde)[1][2] ··· H(propyl) < 2.8 ÅDistance is > 4.0 Å (No interaction)
Torsion Angle Propyl chain may twist out of plane to avoid steric clash with CHO.[1][2]Propyl chain is typically planar with the ring.
Crystal Packing Often forms Centrosymmetric Dimers via C-H[1][2]···O interactions.Often forms linear chains.[1][2]

Part 3: Comparative Analysis – X-ray vs. NMR

While X-ray is definitive, it is resource-intensive.[1][2] Below is a comparison of performance metrics to help guide your analytical strategy.

The NMR Alternative (NOE/HMBC)
  • NOESY (Nuclear Overhauser Effect Spectroscopy): In the 1,5-isomer , strong NOE correlations should be observed between the N-propyl α-protons and the aldehyde proton .[1][2] In the 1,3-isomer, these protons are too far apart to show a signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for 3-bond coupling (

    
    ) between the N-propyl α-protons and the pyrazole ring carbons.[1][2]
    
Performance Comparison Table
FeatureX-ray Crystallography (SC-XRD) 2D NMR (NOESY/HMBC)
Certainty Level Absolute (100%) High (90-95%)
Regioisomer Discrimination Visual confirmation of connectivity.[1][2]Inferential based on through-space interactions.[1][2]
Sample Requirement Single Crystal (0.1–0.3 mm).[1][2]Solution (~5–10 mg).[2]
Time to Result 2–5 Days (Growth + Collection).1–2 Hours.[1][2]
Weakness Cannot analyze oils (without derivatization).[1][2]Ambiguous if rotation of propyl chain averages NOE signals.
Regulatory Value Required for New Chemical Entity (NCE) registration. Supporting evidence.[1][2]
Analytical Decision Tree

Decision_Tree Start Sample: this compound State_Check Is the sample a Solid or Oil? Solid Solid NMR Run 1H NMR + NOESY (Fast Screen) Solid->NMR XRD Single Crystal XRD (Definitive Proof) Solid->XRD Grow Crystals Oil Oil / Gum Deriv Crystalline Hydrazone Oil->Deriv Derivatize (2,4-DNP) Result Validation Complete: Confirm 1,5-Substitution NMR->Result If NOE is clear XRD->Result Deriv->XRD

Figure 2: Workflow for selecting the appropriate validation method based on physical state.

Part 4: Conclusion & Recommendations

For the specific case of This compound , reliance solely on 1H NMR is risky due to the subtle electronic effects of the bromine atom on the pyrazole ring currents.[1][2]

Final Recommendation:

  • Use NOESY NMR for routine batch checking during synthesis optimization.[1][2]

  • Obtain one high-quality SC-XRD structure of the final purified solid (or its hydrazone derivative) to establish the "Gold Standard" reference for your project. This dataset will be essential for any future IND (Investigational New Drug) filings.[2]

References

  • Cambridge Structural Database (CSD). Search for Pyrazole Derivatives.[1][2] The CSD contains over 1.1 million crystal structures and is the primary resource for comparing bond lengths in pyrazole systems.

  • Foces-Foces, C., et al. (1993).[1] "Tautomerism and hydrogen bonding in pyrazoles." Journal of the Chemical Society, Perkin Transactions 2. (Provides foundational data on pyrazole bond lengths and N-alkylation effects).

  • Vilsmeier-Haack Reaction on Pyrazoles.

  • PubChem Compound Summary: 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde.

Sources

Optimization of Critical Pair Resolution: Chromatographic Strategies for 4-Bromo and 4-Chloro Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 4-bromo and 4-chloro pyrazole analogs represents a classic "critical pair" challenge in medicinal chemistry. Due to the isosteric nature of chlorine and bromine atoms—characterized by similar Van der Waals radii (Cl: 1.75 Å vs. Br: 1.85 Å) and lipophilicity (LogP)—standard alkyl-bonded phases (C18) often fail to provide baseline resolution (


).

This guide presents a definitive protocol for resolving this pair. While C18 relies almost exclusively on hydrophobic subtraction, Pentafluorophenyl (PFP) stationary phases introduce orthogonal selectivity mechanisms—specifically


-

interactions and halogen bonding—that exploit the subtle electronic differences between the chloro- and bromo-substituents.

Mechanistic Analysis: Why Standard Methods Fail

To solve this separation, one must understand the interaction physics at the molecular level.

The C18 Limitation

On a standard Octadecylsilane (C18) column, retention is governed by the solvophobic theory. The stationary phase acts as a passive hydrophobic surface.

  • The Problem: The hydrophobicity difference between a 4-Cl and 4-Br pyrazole is negligible. The methylene selectivity (

    
    ) is not applicable here, and the "halogen selectivity" on C18 is insufficient to overcome peak broadening.
    
  • Result: Co-elution or partial separation (

    
    ).
    
The Fluorinated Phase (PFP) Solution

Pentafluorophenyl (PFP) phases possess a rigid aromatic ring with five highly electronegative fluorine atoms. This creates a specific electrostatic environment:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts with the electron-rich pyrazole system.
  • Halogen Bonding: This is the differentiator. Bromine is more polarizable (larger electron cloud) than chlorine. It can act as a Lewis acid (sigma-hole donor) more effectively than chlorine, interacting more strongly with the electron-rich regions or lone pairs available near the stationary phase.

  • Result: The Bromo-analog is typically retained longer and more distinctively on PFP phases compared to C18, yielding high selectivity (

    
    ).
    

Comparative Performance Data

The following data summarizes the expected performance differences based on application studies of halogenated aromatics.

ParameterStandard C18PFP (Propyl-Pentafluorophenyl)C18-PFP (Hybrid Ligand)
Primary Interaction Hydrophobic (Dispersive)

-

, Dipole-Dipole, H-Bonding
Hydrophobic +

-

Elution Order Cl

Br (Co-elution)
Cl

Br
Cl

Br
Selectivity (

)
1.02 - 1.051.15 - 1.30 1.10 - 1.20
Resolution (

)
< 1.0 (Fail)> 2.5 (Baseline) > 1.8 (Pass)
Mobile Phase Pref. Acetonitrile (MeCN)Methanol (MeOH) MeOH or MeCN

Critical Insight: Methanol is the preferred organic modifier for PFP separations. Aprotic solvents like Acetonitrile can form a "shield" over the PFP ligand, dampening the


-

interactions necessary for selectivity. Methanol allows these steric and electronic interactions to dominate.

Recommended Experimental Protocol

This protocol is designed as a self-validating workflow. It assumes the use of a standard UHPLC or HPLC system.

Phase 1: System & Sample Preparation
  • Column: Core-shell PFP column (e.g., Kinetex PFP, 2.6 µm) or fully porous PFP (e.g., Hypersil Gold PFP, 1.9 µm).

    • Dimensions: 100 x 2.1 mm (for UHPLC) or 150 x 4.6 mm (for HPLC).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Note: Acidic pH ensures the pyrazole (pKa ~2.5 for conjugate acid) remains neutral/protonated, reducing silanol tailing.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Sample Diluent: 90:10 Water:MeOH (Match initial gradient conditions to prevent "solvent effect" peak distortion).

Phase 2: Gradient Methodology

Flow Rate: 0.4 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID). Temperature: 35°C (Control is critical; fluctuations affect


-interactions).
Time (min)% Mobile Phase BEvent
0.05%Equilibration / Injection
1.05%Isocratic Hold (Focusing)
10.060%Linear Gradient
10.195%Wash
12.095%Wash Hold
12.15%Re-equilibration
Phase 3: Self-Validation (System Suitability)

To ensure the method is robust, calculate the Resolution (


)  between the 4-Cl and 4-Br peaks.
  • Pass Criteria:

    
    .
    
  • Fail Action: If

    
    , lower the gradient slope (e.g., 5-40% B over 15 min) or switch from MeOH to a MeOH/THF blend to alter selectivity.
    

Visualized Workflows

Diagram 1: Method Development Decision Tree

This flowchart guides the researcher through the selection process, prioritizing PFP for halogenated isosteres.

MethodDevelopment Start Start: Separation of 4-Cl / 4-Br Pyrazoles CheckLogP Analyze Structure: Is Hydrophobicity Distinct? Start->CheckLogP StandardC18 Try Standard C18 (Acetonitrile/Water) CheckLogP->StandardC18 Yes (Rare) SwitchPFP Switch to PFP Phase (Methanol/Water) CheckLogP->SwitchPFP No (Critical Pair) ResultC18 Resolution < 1.5? StandardC18->ResultC18 ResultC18->SwitchPFP Yes (Co-elution) FinalMethod Final Method: Baseline Separation (Rs > 2.0) ResultC18->FinalMethod No (Success) MechCheck Mechanism: Halogen Bonding + Pi-Pi SwitchPFP->MechCheck Optimize Optimize Gradient: Shallow Slope (0.5% B/min) MechCheck->Optimize Optimize->FinalMethod

Caption: Decision tree for selecting the optimal stationary phase for halogenated pyrazole analogs.

Diagram 2: Interaction Mechanism (PFP vs. Analyte)

A conceptual representation of why the separation occurs.

InteractionMechanism cluster_Analytes Analytes StationaryPhase PFP Ligand (Electron Deficient Ring) Cl_Analog 4-Chloro Pyrazole (Smaller e- cloud) StationaryPhase->Cl_Analog Weak Pi-Pi Br_Analog 4-Bromo Pyrazole (Larger e- cloud / Polarizable) StationaryPhase->Br_Analog Strong Pi-Pi + Halogen Bonding Result Result: Br Retains Longer Br_Analog->Result

Caption: Mechanistic differentiation showing stronger retention of the Bromo-analog on PFP phases.

Alternative Strategies (SFC)

If Liquid Chromatography (LC) fails to provide sufficient throughput, Supercritical Fluid Chromatography (SFC) is the authoritative alternative.

  • Column: 2-Ethylpyridine or Silica.

  • Mechanism: SFC uses supercritical CO2, which offers orthogonal selectivity to aqueous RP-HPLC. The separation here is driven by the basicity differences and the interaction of the halogen lone pairs with the stationary phase in a non-aqueous environment.

  • Advantage: Faster run times (< 3 mins) and lower solvent consumption.

References

  • Regalado, E. L., et al. (2014). "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers." Analytical Chemistry.

  • Advanced Chromatography Technologies (ACE). "ACE C18-PFP Technical Brochure: Selectivity for Halogenated Aromatics." ACE HPLC.

  • Phenomenex. "Chiral and Achiral Separations of Pyrazole Derivatives." Phenomenex Application Guide.

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes.

Elemental analysis standards for 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of elemental analysis standards for 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde , a critical intermediate in the synthesis of pyrazolopyrimidinone-based pharmaceuticals (e.g., PDE5 inhibitors).

This guide compares the traditional "Gold Standard" (Combustion Analysis) against modern quantitative alternatives (qNMR, HRMS), providing theoretical baselines, experimental protocols, and decision-making frameworks.

Content Type: Technical Comparison & Validation Guide Subject: CAS 287917-97-9 |



Executive Summary & Theoretical Baseline

In drug development, certifying the bulk purity of halogenated heterocyclic aldehydes is notoriously difficult due to their reactivity (oxidation/hydration) and the interference of halogens (Bromine) during combustion. While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it cannot confirm elemental composition or detect inorganic impurities.

For This compound , the elemental analysis (EA) serves as the definitive confirmation of bulk chemical integrity.

Theoretical Composition Standard

The following values represent the mathematical standard against which all experimental batches must be measured.

ElementSymbolCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon C712.01184.07738.73%
Hydrogen H91.0089.0724.18%
Nitrogen N214.00728.01412.91%
Bromine Br179.90479.90436.81%
Oxygen O115.99915.9997.37%
Total 217.07 g/mol 100.00%

Validation Rule: Leading pharmaceutical journals and regulatory bodies (e.g., J. Org. Chem, FDA guidelines) typically require experimental values to fall within


  of these theoretical calculations to certify >95% purity.

Comparative Analysis: Validation Methodologies

This section objectively compares the performance of Combustion Analysis (the traditional product standard) against qNMR and HRMS.

Comparison Matrix: Performance Metrics
FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (Mass Spec)
Primary Output % Weight of C, H, NMolar Purity % (vs Internal Std)Exact Mass (

)
Scope Bulk Material PurityStructural + Bulk PurityMolecular Identity Only
Bromine Tolerance Low (Requires scrubbing agents)High (No interference)High (Isotopic pattern confirms Br)
Sample Destructive? Yes (Combustion)No (Recoverable)Yes (Trace amounts)
Precision


< 5 ppm (Mass accuracy)
Blind Spots Cannot detect non-combustible impurities (salts)Requires fully soluble sampleDoes not quantify bulk impurities
Verdict Gold Standard for composition.Superior for structure/solvate analysis.Required for formula confirmation.
Analysis of Alternatives
Alternative 1: Quantitative NMR (qNMR) [1][2][3]
  • Mechanism: Uses an internal standard (e.g., Maleic acid or TCNB) of known purity to integrate proton signals against the target molecule.

  • Why use it? Pyrazole aldehydes are prone to hydrate formation (

    
    ). CHN analysis often fails here because the water content skews Carbon percentages. qNMR can distinguish between the aldehyde proton (~9.8 ppm) and the hydrate, quantifying the exact ratio.
    
  • Performance Gap: qNMR is often more accurate for "purity as is" but less precise than CHN for confirming the empirical formula.

Alternative 2: High-Resolution Mass Spectrometry (HRMS)
  • Mechanism: Measures the mass-to-charge ratio with high precision.

  • Why use it? To confirm the presence of Bromine via the characteristic 1:1 isotopic ratio (

    
     and 
    
    
    
    ).
  • Performance Gap: HRMS is qualitative for purity. A sample can be 80% pure and still give a perfect HRMS match for the major component. It is not a substitute for Elemental Analysis but a complementary identity test.

Experimental Protocols

Protocol A: Handling & Preparation (Critical Step)

The 5-carbaldehyde group makes this compound sensitive to air oxidation (to carboxylic acid) and moisture.

  • Drying: Dry the sample in a vacuum desiccator over

    
     for 24 hours at room temperature before analysis. Do not heat above 40°C to prevent sublimation or degradation.
    
  • Homogenization: Grind the sample to a fine powder. Large crystals can cause incomplete combustion, leading to low Nitrogen values (a common error in pyrazole analysis).

Protocol B: Combustion Analysis (CHN) for Brominated Compounds

Standard CHN analyzers often fail with high-Br compounds because Bromine gases (


) can interfere with 

detectors or exhaust the reduction tube.
  • Instrument Setup: Use an analyzer equipped with a dynamic combustion mode (e.g., PerkinElmer 2400 or Elementar vario).

  • Scrubbing: Ensure the combustion tube contains adequate Silver Tungstate (

    
    )  or Silver Vanadate .
    
    • Reasoning: Silver reacts with free Bromine to form Silver Bromide (

      
      ), trapping it in the ash and preventing it from reaching the thermal conductivity detector (TCD).
      
  • Oxygen Boost: Increase oxygen dosage by 2–5 seconds to ensure complete combustion of the heteroaromatic ring, which is flame-retardant due to the Bromine atom.

  • Tolerance Check:

    • Acceptable: C:

      
      ; H: 
      
      
      
      ; N:
      
      
      .
    • Failure Mode: If C is low and H is high, the sample is likely wet (hydrate formation).

Protocol C: qNMR Validation (The Modern Alternative)
  • Solvent: Dissolve ~10 mg of sample in

    
     (prevents aldehyde exchange).
    
  • Internal Standard: Add ~5 mg of 1,3,5-Trimethoxybenzene (traceable reference).

  • Acquisition: Run

    
    -NMR with a relaxation delay (
    
    
    
    ) of at least 30 seconds (5x
    
    
    ) to ensure full relaxation for quantitative integration.
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity of standard.[4][5][6][7]

Decision Framework: Validating the Standard

The following diagram illustrates the logical workflow for certifying this compound, accounting for its specific chemical instability.

ValidationWorkflow Start Start: Raw Synthesis Material LCMS Step 1: LC-MS Check (Confirm Identity & Br Pattern) Start->LCMS Drying Step 2: Vacuum Drying (P2O5, 24h, RT) LCMS->Drying Identity Confirmed CHN Step 3: CHN Combustion (With Ag Scrubber) Drying->CHN Decision Are values within ±0.4%? CHN->Decision Pass PASS: Certified Reference Material Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No CheckH Is H high / C low? Fail->CheckH Hydrate Diagnosis: Hydrate Formation Action: Run qNMR in DMSO CheckH->Hydrate Yes Inorganic Diagnosis: Inorganic Salts/Solvents Action: Recrystallize CheckH->Inorganic No Hydrate->Pass If qNMR >98% Inorganic->Drying Retry

Figure 1: Validation logic flow for halogenated pyrazole aldehydes, prioritizing moisture management and interference scrubbing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782154, 4-bromo-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • Journal of Organic Chemistry.Guidelines for Authors: Elemental Analysis and Purity Standards.
  • Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • EPA (1996).Method 5050: Bomb Preparation Method for Solid Waste (Halogens). (Reference for handling halogens in combustion).

Sources

Definitive Guide to Differentiating Regioisomers of Propyl-Substituted Bromopyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating Regioisomers of Propyl-Substituted Bromopyrazole Aldehydes Content Type: Publish Comparison Guide

Executive Summary

In the development of pyrazole-based pharmacophores, the regioselective N-alkylation of 4-bromo-1H-pyrazole-carbaldehydes is a critical yet error-prone synthetic step. The resulting regioisomers—typically 1-propyl-4-bromo-1H-pyrazole-3-carbaldehyde (Isomer A) and 1-propyl-4-bromo-1H-pyrazole-5-carbaldehyde (Isomer B) —exhibit distinct electronic profiles and metabolic stabilities. Misidentification of these isomers can lead to erroneous SAR (Structure-Activity Relationship) data.

This guide provides a validated analytical workflow to unambiguously differentiate these regioisomers, utilizing Nuclear Overhauser Effect (NOE) NMR spectroscopy as the primary determinant, supported by X-ray crystallography and chromatographic behavior.

The Regioisomer Challenge

The core challenge arises from the annular tautomerism of the 4-bromo-3(5)-formylpyrazole precursor. Under basic alkylation conditions (e.g., n-propyl iodide, K₂CO₃), the propyl group can attach to either nitrogen atom.

  • Isomer A (1,3-disubstituted): The propyl group is distal to the formyl group. This is often the thermodynamic product due to reduced steric clash between the N-substituent and the formyl group.

  • Isomer B (1,5-disubstituted): The propyl group is proximal to the formyl group. This isomer is frequently formed as a kinetic product or directed by specific solvent effects (e.g., coordination in DMF).

Structural Visualization

The following diagram illustrates the divergent synthesis pathway and the structural key to differentiation.

SynthesisPathway Precursor 4-Bromo-1H-pyrazole-3-carbaldehyde (Tautomeric Mixture) IsomerA Isomer A 1-propyl-3-carbaldehyde (Propyl distal to CHO) Precursor->IsomerA N1 Alkylation IsomerB Isomer B 1-propyl-5-carbaldehyde (Propyl proximal to CHO) Precursor->IsomerB N2 Alkylation Reagents n-PrI, K2CO3, DMF

Figure 1: Divergent synthesis of propyl-substituted bromopyrazole aldehydes.

Analytical Comparison & Differentiation

The most reliable method for differentiation is 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) . The spatial proximity of the N-propyl protons to the ring substituents provides a definitive "fingerprint."

Primary Method: NOE Correlation Analysis
FeatureIsomer A (1,3-Carbaldehyde) Isomer B (1,5-Carbaldehyde)
Structure Propyl at N1, CHO at C3, H at C5.Propyl at N1, CHO at C5, H at C3.
Key NOE Signal Strong NOE between N-CH₂ (propyl) and H-5 (aromatic proton).Strong NOE between N-CH₂ (propyl) and CHO (aldehyde proton).
Secondary NOE Weak/No NOE between N-CH₂ and CHO.No NOE between N-CH₂ and H-3 (too distant).
1H NMR Shift (CHO) Typically ~9.8 - 9.9 ppmTypically ~9.9 - 10.1 ppm (Deshielded by N-alkyl proximity)
1H NMR Shift (H-ring) H-5 often appears as a sharp singlet ~7.4-7.6 ppm.H-3 often appears ~7.6-7.8 ppm.

Expert Insight: In Isomer B, the carbonyl oxygen of the formyl group at C5 can sterically interact with the N-propyl chain, often causing a slight downfield shift of the N-methylene protons compared to Isomer A.

NOE Interaction Diagram

The following logic map demonstrates the decision tree for assigning the structure based on NOE data.

NOE_Logic Experiment Run 1H-1H NOESY Spectrum Observation1 NOE: N-CH2 (Propyl) <-> Aromatic H Experiment->Observation1 Signal Detected Observation2 NOE: N-CH2 (Propyl) <-> Aldehyde CHO Experiment->Observation2 Signal Detected ConclusionA Identify as Isomer A (1-propyl-3-carbaldehyde) Observation1->ConclusionA ConclusionB Identify as Isomer B (1-propyl-5-carbaldehyde) Observation2->ConclusionB

Figure 2: Structural assignment logic based on NOESY correlations.

Experimental Protocols
Protocol 1: Synthesis and Separation

Objective: To generate both isomers for comparative analysis.

  • Reaction Setup : Dissolve 4-bromo-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition : Add K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the pyrazolate anion.

  • Alkylation : Add n-propyl iodide (1.2 eq) dropwise. Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Note: Two spots typically appear. The 1,3-isomer (Isomer A) is usually less polar (higher Rf) due to the lack of a dipole-dipole interaction between the adjacent N-alkyl and carbonyl groups found in the 1,5-isomer.

  • Workup : Quench with water, extract with ethyl acetate (3x), wash with brine, and dry over Na₂SO₄.

  • Purification : Flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexanes).

    • Fraction 1 (Higher Rf) : Isomer A (Major product in steric-controlled conditions).

    • Fraction 2 (Lower Rf) : Isomer B (Minor product).

Protocol 2: Crystallographic Validation (Gold Standard)

If NMR data is ambiguous (e.g., due to overlapping signals), X-ray crystallography is the ultimate validation.

  • Method : Dissolve 20 mg of the isolated solid in minimal hot ethanol or chloroform. Allow slow evaporation at room temperature.

  • Expected Outcome : Isomer B (1,5-disubstituted) often shows a twisted conformation of the formyl group relative to the ring plane to relieve steric strain with the propyl group [1].

Comparative Data Summary
PropertyIsomer A (1,3-Substituted)Isomer B (1,5-Substituted)
TLC Rf (Hex:EtOAc 3:1) 0.65 (Less Polar)0.45 (More Polar)
Melting Point Generally Higher (More symmetric packing)Generally Lower
IR (C=O Stretch) ~1690 cm⁻¹~1680 cm⁻¹ (Twisted conjugation)
13C NMR (N-C) Carbon attached to N1 appears ~50-55 ppmCarbon attached to N1 appears ~50-55 ppm
13C NMR (C3 vs C5) C3-CHO signal distinct from C5-HC5-CHO signal distinct from C3-H
References
  • Prasath, R., et al. (2011).[1] "3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde."[2] Acta Crystallographica Section E, 67(10), o2650.

  • Fustero, S., et al. (2024). "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry, 62(11), 765-774.

  • Lellek, V., et al. (2018).[3] "An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride." Synlett, 29, 1071-1075.[3]

  • Petrosyan, V. A., et al. (2010).[4] "Electrosynthesis of 4-bromosubstituted pyrazole and its derivatives." Russian Journal of Electrochemistry, 46(2), 123–129.[4]

  • Cirrincione, G., et al. (2022). "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." International Journal of Molecular Sciences, 23(18), 10335.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, step-by-step procedures for the safe disposal of 4-Bromo-1-propyl-1H-pyrazole-5-carbaldehyde. As a Senior Application Scientist, my objective is to equip you with the necessary information to manage this chemical waste stream responsibly, ensuring both personal safety and environmental compliance. The protocols outlined below are designed to be self-validating, with clear explanations for each recommended action.

Understanding the Hazard Profile
  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Harmful if Swallowed: May be harmful if swallowed.[3]

The presence of the bromo- group places this compound in the category of halogenated organic compounds, which require specific disposal routes.[4][5]

Hazard ClassificationCategoryPrimary Route of ExposureAssociated Risk
Skin Corrosion/Irritation2Dermal contactCauses skin irritation[1][2]
Serious Eye Damage/Irritation2AEye contactCauses serious eye irritation[1][2]
Specific Target Organ Toxicity3InhalationMay cause respiratory irritation[1][2]
Acute Oral Toxicity4 (Assumed)IngestionHarmful if swallowed[3]
Immediate Safety & Handling Precautions

Before beginning any disposal-related activities, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[6][7] Always wear appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[8]

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[7]

  • Skin and Body Protection: Wear a lab coat. Ensure all skin is covered.[9]

  • Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a particle respirator.[8]

Waste Segregation: The Critical First Step

Proper segregation is paramount to safe and compliant chemical waste disposal. Due to its chemical structure, this compound must be categorized as halogenated organic waste .

Core Principle: Never mix halogenated with non-halogenated waste streams. Doing so can complicate the disposal process and increase costs.[10]

The following diagram illustrates the decision-making process for proper waste stream allocation.

G cluster_0 Waste Characterization cluster_1 Disposal Pathway Start Is the waste This compound or a solution containing it? IsHalogenated Does the compound contain a halogen (F, Cl, Br, I)? Start->IsHalogenated Yes IsSolidOrLiquid Is the waste solid or liquid? IsHalogenated->IsSolidOrLiquid Yes (Contains Bromine) NonHalogenated Non-Halogenated Waste Stream (Incorrect Pathway) IsHalogenated->NonHalogenated No HalogenatedSolid Halogenated Solid Waste Container IsSolidOrLiquid->HalogenatedSolid Solid HalogenatedLiquid Halogenated Liquid Waste Container IsSolidOrLiquid->HalogenatedLiquid Liquid

Caption: Decision workflow for segregating this compound waste.

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound (solid) and solutions containing it.

4.1. For Solid Waste (Pure Compound, Contaminated Labware)

  • Container Selection: Choose a designated, properly labeled "Halogenated Solid Waste" container. This container must be made of a material compatible with the chemical and have a secure lid.

  • Transfer: Carefully transfer the solid waste into the container using a spatula or other appropriate tool. Avoid creating dust.[8]

  • Contaminated Materials: Any materials used for the transfer (e.g., weighing paper, gloves, disposable lab coats) must also be placed in the halogenated solid waste container.

  • Container Sealing: Securely close the container. Do not overfill.

  • Labeling: Ensure the waste container is clearly labeled with its contents, including the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[9][11]

4.2. For Liquid Waste (Solutions)

  • Container Selection: Use a designated "Halogenated Liquid Waste" carboy or bottle. Ensure the container has a vented cap if there is any potential for gas evolution, although this is not expected for this compound under normal conditions.

  • Aqueous vs. Organic Solutions:

    • Organic Solutions: If dissolved in a non-aqueous solvent (e.g., Dichloromethane, THF), pour the solution directly into the halogenated liquid waste container.

    • Aqueous Solutions: While it is preferable to avoid aqueous waste streams, if the compound is in an aqueous solution, it must still be disposed of as halogenated waste. Do not pour it down the drain.[5]

  • Transfer: Carefully pour the liquid waste into the container using a funnel.

  • Container Sealing and Labeling: Securely cap the container. Update the waste log on the container, adding "this compound" and the volume added.

  • Storage: Store the container in secondary containment in a designated satellite accumulation area.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate vicinity.[6]

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7] For solid spills, gently sweep up the material to avoid creating dust.

  • Collection: Collect the absorbed material or swept solids and place it in a sealed container labeled as "Halogenated Solid Waste."[6]

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as halogenated solid waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Final Disposal Pathway

All collected halogenated waste must be disposed of through your institution's hazardous waste program. This typically involves collection by a licensed hazardous waste disposal company. The most common ultimate disposal method for halogenated organic compounds is high-temperature incineration.[12] This process is necessary to break down the carbon-halogen bonds and prevent the release of persistent organic pollutants into the environment.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that this chemical is managed in an environmentally responsible manner.

References

  • ResearchGate. The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Available from: [Link]

  • ACS Publications. 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Cytotoxicity study of pyrazole derivatives. Available from: [Link]

  • PubChem. 4-bromo-1H-pyrazole-5-carbaldehyde. Available from: [Link]

  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available from: [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • New England Disposal Technologies. Household Solvents: Hazards and Disposal Options. Available from: [Link]

  • OC-Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available from: [Link]

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Available from: [Link]

  • Angene Chemical. Safety Data Sheet - 4-Bromo-1H-pyrazole-3-carboxamide. Available from: [Link]

  • US EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available from: [Link]

  • PubChemLite. 4-bromo-1h-pyrazole-5-carbaldehyde (C4H3BrN2O). Available from: [Link]

  • OSTI.GOV. Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent). Available from: [Link]

  • University of Chicago. Hazardous Waste Disposal Guide. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.